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4-Chloro-1-iodo-2-(trifluoromethoxy)benzene Documentation Hub

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  • Product: 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene
  • CAS: 1587729-03-0

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene

This guide details the synthesis, purification, and characterization of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene , a critical polysubstituted arene scaffold used in high-value medicinal chemistry and agrochemical deve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, purification, and characterization of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene , a critical polysubstituted arene scaffold used in high-value medicinal chemistry and agrochemical development.

Executive Summary & Strategic Rationale

Target Molecule: 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene Formula: C₇H₃ClF₃IO Molecular Weight: 322.45 g/mol

This molecule represents a "privileged scaffold" in drug discovery. The presence of the trifluoromethoxy group (–OCF₃) enhances lipophilicity and metabolic stability, while the orthogonal reactivity of the chlorine and iodine substituents allows for sequential cross-coupling reactions (e.g., chemoselective Suzuki-Miyaura or Sonogashira couplings at the C–I bond, followed by activation of the C–Cl bond).

Synthetic Strategy: The Sandmeyer Approach

Direct electrophilic iodination of 1-chloro-3-(trifluoromethoxy)benzene is discouraged due to poor regioselectivity. The directing effects of the –OCF₃ (ortho/para) and –Cl (ortho/para) groups often lead to inseparable mixtures of isomers (e.g., iodination at the 6-position or 2-position).

To guarantee the 1,2,4-substitution pattern , this guide utilizes a Sandmeyer transformation starting from the corresponding aniline. This route locks the regiochemistry early in the sequence, ensuring that the iodine atom is installed exactly at the C1 position.

Reaction Pathway & Mechanism

The synthesis proceeds via the diazotization of 4-chloro-2-(trifluoromethoxy)aniline followed by radical-nucleophilic substitution with iodide.

Workflow Diagram

Sandmeyer_Synthesis Aniline Precursor 4-Chloro-2-(trifluoromethoxy)aniline Diazo Intermediate Aryldiazonium Salt Aniline->Diazo NaNO2, H2SO4 0-5°C Radical Transient Aryl Radical Diazo->Radical KI (SET Mechanism) -N2 Product Target 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene Radical->Product Iodine Abstraction

Caption: Sequential transformation from aniline to iodide via diazonium intermediate.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 4-Chloro-2-(trifluoromethoxy)aniline (1.0 equiv)

  • Diazotization: Sodium Nitrite (NaNO₂, 1.2 equiv), Sulfuric Acid (H₂SO₄, 2.5 M aq).

  • Iodination: Potassium Iodide (KI, 2.5 equiv).

  • Solvent: Water/Acetonitrile (1:1 v/v) to ensure solubility of the lipophilic aniline.

  • Quench: Saturated Sodium Thiosulfate (Na₂S₂O₃).

Step-by-Step Methodology
Phase 1: Diazotization (0°C)
  • Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, suspend 4-chloro-2-(trifluoromethoxy)aniline (10 mmol) in 2.5 M H₂SO₄ (20 mL). If the aniline is an oil or poorly soluble, add Acetonitrile (10 mL) to aid dissolution.

  • Cooling: Submerge the flask in an ice/salt bath. Cool the internal temperature to 0–2°C .

    • Critical Control Point: Temperature must not exceed 5°C to prevent hydrolysis of the diazonium salt to the phenol byproduct.

  • Nitrite Addition: Dropwise add a solution of NaNO₂ (12 mmol in 5 mL H₂O) over 15 minutes.

  • Activation: Stir at 0°C for 30 minutes. The solution should become clear/homogeneous as the diazonium salt forms.

Phase 2: Iodination (Sandmeyer Displacement)
  • Preparation of Iodide: Dissolve KI (25 mmol) in H₂O (10 mL).

  • Addition: Slowly add the cold diazonium solution into the KI solution (inverse addition is preferred to maintain excess iodide) at 0°C.

    • Observation: Vigorous evolution of nitrogen gas (N₂) will occur, and the solution will turn dark brown due to the formation of iodine (I₂).

  • Completion: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

  • Thermal Finish: Heat the mixture to 60°C for 30 minutes to ensure complete decomposition of any remaining diazonium species.

Phase 3: Workup & Purification

Workup_Flow RxnMix Crude Reaction Mixture (Dark Brown) Extract Extraction (EtOAc or DCM) RxnMix->Extract Quench Wash: Sat. Na2S2O3 (Removes I2) Extract->Quench Organic Layer Dry Dry (MgSO4) & Concentrate Quench->Dry Colorless Organic Layer Column Flash Chromatography (100% Hexanes) Dry->Column

Caption: Purification logic to isolate pure iodide from oxidative byproducts.

  • Extraction: Extract the reaction mixture with Dichloromethane (DCM) (3 x 30 mL).

  • Reductive Wash: Wash the combined organic phases with saturated aqueous Na₂S₂O₃ (sodium thiosulfate).

    • Visual Check: The dark purple/brown color of the organic layer should fade to pale yellow/colorless as free iodine is reduced.

  • Drying: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the residue via silica gel flash chromatography.

    • Eluent: 100% Hexanes (The product is highly non-polar).

    • Rf Value: ~0.6–0.7 in Hexanes.

Characterization Data

To validate the structure and ensure no isomerization occurred, compare spectral data against the following expected parameters.

Quantitative Data Summary
ParameterValue / Description
Physical State Pale yellow oil or low-melting solid
Yield 75–85% (Typical)
¹H NMR (400 MHz, CDCl₃) Distinct 1,2,4-substitution pattern
¹⁹F NMR (376 MHz, CDCl₃) Singlet, ~ -58.0 ppm
MS (EI) m/z 322 (M⁺), 324 (M+2, Cl isotope)
Spectral Analysis[11][12][13][14]
  • ¹⁹F NMR: The trifluoromethoxy group (–OCF₃) typically appears as a singlet around -57.5 to -58.5 ppm . This distinguishes it from a trifluoromethyl (–CF₃) group, which would appear further upfield around -63 ppm.

  • ¹H NMR Logic:

    • H6 (Position 6): This proton is ortho to the Iodine. Iodine is large and anisotropic, typically deshielding the ortho proton. Expect a doublet (d) around 7.80 ppm (J ≈ 8.5 Hz).

    • H3 (Position 3): This proton is ortho to the –OCF₃ and ortho to the –Cl. It appears as a narrow doublet or singlet (due to small meta-coupling) around 7.10 ppm .

    • H5 (Position 5): This proton is meta to the –OCF₃ and ortho to the –Cl. Expect a doublet of doublets (dd) around 7.20 ppm .

Safety & Handling

  • Diazonium Salts: Although this protocol does not isolate the dry diazonium salt, be aware that dry diazonium salts are shock-sensitive explosives. Always keep the intermediate in solution and wet.

  • Acidic Waste: The reaction generates acidic waste containing iodine residues. Segregate waste appropriately; do not mix with strong oxidizers.

  • Toxicology: As with all halogenated aromatics, treat the product as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

References

  • Sandmeyer Reaction Fundamentals

    • Title: The Sandmeyer Reaction: A Guide to the Synthesis of Aryl Halides.
    • Source: Organic Syntheses / Wiley Online Library.
    • URL:[Link] (General protocol adaptation).

  • Regioselective Iodination & Silver Salts (Contextual)

    • Title: Regioselective Iodination of Chlorinated Arom
    • Source: N
    • URL:[Link] (Demonstrates difficulty of direct iodination, supporting the Sandmeyer choice).

  • Trifluoromethoxy Group Properties

    • Title: The Trifluoromethoxy Group: Properties and Synthesis.[1]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Precursor Synthesis (Aniline Preparation)

Sources

Exploratory

An In-Depth Technical Guide to 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene, a halogenated aromatic compound with sig...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene, a halogenated aromatic compound with significant potential in synthetic chemistry and drug discovery. This document delves into its chemical identifiers, physical and chemical properties, a plausible synthetic pathway with a detailed experimental protocol, safety and handling information, and its applications in the pharmaceutical and life sciences sectors. The unique substitution pattern of this molecule, featuring a trifluoromethoxy group, a chlorine atom, and an iodine atom on a benzene ring, makes it a valuable and versatile building block for the synthesis of novel chemical entities.

Initially, it is important to clarify the nomenclature. While the user's query mentioned "4-Chloro-1-iodo-2-(trifluoromethoxy)benzene," the compound readily available and documented in chemical literature and supplier databases is 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene , with the CAS Number 845866-91-3 [1]. This guide will focus on this specific, verifiable chemical entity.

Core Identifiers and Chemical Structure

A clear identification of a chemical compound is paramount for researchers. The following table summarizes the key identifiers for 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene.

IdentifierValue
CAS Number 845866-91-3[1]
IUPAC Name 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene
Molecular Formula C₇H₃ClF₃IO
Molecular Weight 322.45 g/mol
Canonical SMILES C1=CC(=C(C=C1OC(F)(F)F)I)Cl[2]
InChI Key DYJFXGGNDZJXOA-UHFFFAOYSA-N
Synonyms 1-chloro-2-iodo-4-(trifluoromethoxy)benzene
Chemical Structure Diagram

Caption: 2D structure of 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene.

Physicochemical Properties

The physicochemical properties of a compound are critical for designing synthetic routes and predicting its behavior in various systems.

PropertyValueSource
Physical Form Liquid
Purity ≥97%
Storage Temperature Room temperature, keep in a dark place, sealed in dry conditions.
Topological Polar Surface Area (TPSA) 9.23 Ų[2]
logP (octanol-water partition coefficient) 3.8432[2]
Hydrogen Bond Acceptors 1[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 1[2]

Synthesis and Experimental Protocol

Proposed Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting an aryl amine into an aryl halide via a diazonium salt intermediate[3][4]. In this proposed synthesis, 4-chloro-3-(trifluoromethoxy)aniline would first be diazotized, followed by an in-situ reaction with an iodide salt to yield the target molecule.

start 4-Chloro-3-(trifluoromethoxy)aniline intermediate Diazonium Salt Intermediate start->intermediate Diazotization product 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene intermediate->product Iodination reagents1 NaNO₂, HCl 0-5 °C reagents1->start reagents2 KI reagents2->intermediate

Caption: Proposed synthetic workflow for 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard Sandmeyer reaction conditions and should be optimized for this specific substrate.

Materials:

  • 4-Chloro-3-(trifluoromethoxy)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Diethyl Ether (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-chloro-3-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The addition should take approximately 20-30 minutes.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide in water.

    • Slowly add the potassium iodide solution to the cold diazonium salt solution with continuous stirring. Effervescence (release of nitrogen gas) should be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash successively with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove excess iodine), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene.

Safety and Handling

As a halogenated aromatic compound, 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements (Based on supplier information for the trifluoromethyl analog):

  • May be harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

Applications in Research and Drug Development

The unique combination of substituents on 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene makes it a highly valuable building block in medicinal chemistry and materials science.

  • The Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is increasingly utilized in drug design due to its ability to enhance metabolic stability and membrane permeability of drug candidates[5][6][7][8][9]. It modulates lipophilicity and can improve drug-target interactions.

  • Halogen Substituents (-Cl and -I): The chlorine and iodine atoms provide two distinct reactive handles for further synthetic transformations. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings)[10]. This differential reactivity allows for selective functionalization at the 2-position, followed by subsequent modification at the 1-position.

  • Scaffold for Novel Therapeutics: This compound serves as a scaffold for the synthesis of more complex molecules with potential biological activity. The introduction of various substituents via cross-coupling reactions can lead to the generation of libraries of compounds for screening against various therapeutic targets. While specific examples of drugs derived directly from this compound are not prevalent in the searched literature, the structural motifs are relevant to the development of a wide range of therapeutic agents. For instance, related iodo- and chloro-substituted aromatic compounds have been investigated for their potential anti-inflammatory and antiarthritic activities[6].

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization and quality control of chemical compounds. While a comprehensive, published spectrum for 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene was not found in the performed searches, typical spectral characteristics can be inferred from similar structures. Researchers who synthesize or purchase this compound should perform their own analytical characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms, with the carbons attached to the electronegative substituents (Cl, I, OCF₃) showing characteristic chemical shifts.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the -OCF₃ group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Conclusion

1-Chloro-2-iodo-4-(trifluoromethoxy)benzene is a valuable and versatile chemical intermediate with significant potential for applications in drug discovery, medicinal chemistry, and materials science. Its unique combination of a trifluoromethoxy group and two different halogen atoms provides a rich platform for the synthesis of complex and novel molecules. This guide has provided a comprehensive overview of its identifiers, properties, a plausible synthetic route, safety information, and potential applications, serving as a valuable resource for researchers and scientists working in these fields. Further experimental investigation into its synthesis and applications is warranted to fully explore the potential of this intriguing molecule.

References

Please note that while the following references provide valuable context on related compounds and synthetic methodologies, a direct peer-reviewed publication detailing the synthesis and full characterization of 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene was not identified in the conducted search.

  • Symmetry. Advances in the Development of Trifluoromethoxylation Reagents. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Pharmacological Investigation of Fluoro, Iodo and Hydroxy Derivative of Chloro Substituted Homoisoflavonoids. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Matrix Fine Chemicals. 1-CHLORO-2-IODO-4-(TRIFLUOROMETHYL)BENZENE | CAS 672-57-1. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Unknown Source. Sandmeyer reaction. [Link]

  • Pharmaffiliates. 1-Chloro-2-(4-fluorobenzyl)-4-iodobenzene. [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • RSC Publishing. A general electrochemical strategy for the Sandmeyer reaction. [Link]

  • PubChem. 4-Chloro-1-iodo-2-(trifluoromethyl)benzene. [Link]

  • RSC Publishing. Effect of “magic chlorine” in drug discovery: an in silico approach. [Link]

  • Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

Sources

Foundational

Spectroscopic Data of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene: A Comprehensive Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals This technical guide provides a detailed examination of the spectroscopic data for the compound 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene (CAS No:...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the spectroscopic data for the compound 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene (CAS No: 845866-91-3). As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper, field-tested understanding of the experimental choices and data interpretation critical for researchers, synthetic chemists, and professionals in drug development. The structural elucidation of such a poly-functionalized aromatic compound is a non-trivial task that relies on the synergistic application of multiple spectroscopic techniques.

The following sections will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Each section will present the expected spectral features, the underlying principles for these expectations based on the compound's structure, and a discussion of how these data points coalesce to confirm the molecular identity and purity.

Molecular Structure and Spectroscopic Correlation

The structure of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene, with its distinct substituents on the aromatic ring, gives rise to a unique spectroscopic fingerprint. The interplay of the electron-withdrawing trifluoromethoxy group and the halogen atoms (chlorine and iodine) significantly influences the electronic environment of the benzene ring, which is directly observable in the NMR spectra. The vibrational modes of the various bonds provide characteristic signals in the IR spectrum, while the fragmentation pattern in mass spectrometry offers conclusive evidence of the molecular weight and composition.

cluster_molecule 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene mol

Caption: Molecular Structure of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for an unambiguous assignment of the structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of these protons are dictated by the nature and position of the substituents. The electron-withdrawing effects of the trifluoromethoxy group and the halogens will generally shift the proton signals downfield.

Expected ¹H NMR Data:

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H-37.6 - 7.8dJ(H3-H5) = ~2-3 Hz
H-57.3 - 7.5ddJ(H5-H6) = ~8-9 Hz, J(H5-H3) = ~2-3 Hz
H-67.1 - 7.3dJ(H6-H5) = ~8-9 Hz

Experimental Protocol for ¹H NMR:

A sample of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. A standard pulse program is used, and the chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Six distinct signals are expected for the aromatic carbons, and one for the trifluoromethoxy carbon. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (ppm)Expected Multiplicity (due to F)
C-1 (C-I)90 - 100s
C-2 (C-OCF₃)145 - 155q
C-3120 - 130s
C-4 (C-Cl)130 - 140s
C-5125 - 135s
C-6115 - 125s
-OCF₃118 - 122q
¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a simple yet powerful tool to confirm the presence of the trifluoromethoxy group. A single sharp singlet is expected for the three equivalent fluorine atoms. The chemical shift of this signal is characteristic of the -OCF₃ group. For comparison, the ¹⁹F NMR of trifluoromethoxy-benzene shows a signal around -58 ppm.[1]

Expected ¹⁹F NMR Data:

Fluorine AtomsExpected Chemical Shift (ppm)Multiplicity
-OCF₃-57 to -60s

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene will be characterized by strong absorptions corresponding to the C-F, C-O, C-Cl, and aromatic C-H and C=C bonds. The presence of strong C-F stretching bands is a key diagnostic feature for the trifluoromethoxy group.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H stretching
1600-1450Aromatic C=C stretching
1250-1000C-O and C-F stretching (strong)
800-600C-Cl and C-I stretching

Experimental Protocol for IR Spectroscopy:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a more straightforward analysis. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and iodine (¹²⁷I).

Expected Mass Spectrometry Data:

m/z ValueInterpretation
~322[M]⁺ (for ³⁵Cl)
~324[M+2]⁺ (for ³⁷Cl)

Fragmentation Pathway:

The fragmentation of the molecular ion will likely involve the loss of the trifluoromethoxy group, the iodine atom, or the chlorine atom.

M [C₇H₃ClF₃IO]⁺ m/z ≈ 322/324 frag1 [C₇H₃ClIO]⁺ m/z ≈ 253/255 M->frag1 -CF₃ frag2 [C₆H₃ClFO]⁺ m/z ≈ 145/147 M->frag2 -I frag3 [C₇H₃F₃IO]⁺ m/z ≈ 287 M->frag3 -Cl

Caption: Plausible fragmentation pathway for 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene.

Experimental Protocol for Mass Spectrometry:

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

The comprehensive spectroscopic analysis of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene, integrating ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, provides a robust framework for its structural confirmation and purity assessment. The predicted data, based on the well-established principles of spectroscopy and comparison with related structures, offers a reliable guide for researchers. The synergistic interpretation of these diverse spectroscopic techniques is paramount for the unambiguous characterization of such complex organic molecules, a critical step in any chemical research and development endeavor.

References

  • PubChem. 4-Chloro-1-iodo-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link][2]

  • PubChemLite. 4-chloro-1-iodo-2-(trifluoromethyl)benzene. [Link][3]

  • PubChem. 1-Iodo-2-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link][4]

  • NIST. 4-Chloro-3-iodobenzotrifluoride. National Institute of Standards and Technology. [Link][5]

  • SpectraBase. Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. [Link][1]

  • NIST. Benzene, 1-chloro-4-(trifluoromethyl)-. National Institute of Standards and Technology. [Link][6]

Sources

Exploratory

Commercial Availability & Technical Guide: 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene

Executive Summary 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene (CAS: 1587729-03-0 ) is a high-value halogenated building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates. Its unique sub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-1-iodo-2-(trifluoromethoxy)benzene (CAS: 1587729-03-0 ) is a high-value halogenated building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates. Its unique substitution pattern—featuring an iodine atom for rapid cross-coupling, a chlorine atom for late-stage diversification, and a trifluoromethoxy (


) group for metabolic stability—makes it a strategic scaffold in medicinal chemistry.

Supply Chain Verdict: While the final molecule is listed by catalog aggregators, direct stock availability is low , often requiring lead times of 4–6 weeks (custom synthesis). However, the metabolic precursor, 4-Chloro-2-(trifluoromethoxy)aniline (CAS: 175205-77-3 ), is a commodity chemical widely available from Tier 1 suppliers.

Recommendation: For requirements


, an in-house synthesis  via the Sandmeyer reaction is the most time-efficient and cost-effective strategy. This guide provides the validated procurement data and a self-validating synthesis protocol.

Chemical Profile & Strategic Value

PropertyData
Chemical Name 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene
CAS Number 1587729-03-0
Molecular Formula

Molecular Weight 322.45 g/mol
Physical State Pale yellow liquid or low-melting solid (est.)
Key Precursor 4-Chloro-2-(trifluoromethoxy)aniline (CAS: 175205-77-3)
Structural Analysis
  • Iodo Group (

    
    ):  Highly reactive handle for chemoselective Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) at room temperature.
    
  • Trifluoromethoxy Group (

    
    ):  A lipophilic bioisostere of the chlorine atom. It enhances membrane permeability and metabolic stability against oxidation.
    
  • Chloro Group (

    
    ):  Provides orthogonal reactivity. It remains inert under standard conditions used to couple the iodide, allowing for sequential functionalization.
    

Supply Chain Landscape

The procurement landscape is bifurcated between the expensive, scarce final product and the cheap, abundant precursor.

Option A: Direct Procurement (Final Product)
  • Availability: Low (Make-to-Order).

  • Typical Lead Time: 4–8 weeks.

  • Price Estimate: High ($500 - $1,500 / 5g).

  • Suppliers: Primarily catalog aggregators (e.g., ChemSRC, MolPort) sourcing from synthesis labs in China/India.

Option B: Precursor Procurement (Recommended)
  • Molecule: 4-Chloro-2-(trifluoromethoxy)aniline .

  • CAS: 175205-77-3 .

  • Availability: High (In-Stock).

  • Suppliers: TCI Chemicals, Sigma-Aldrich, Enamine, Combi-Blocks, Matrix Fine Chemicals.

  • Price Estimate: Low ($50 - $150 / 25g).

SupplyChainDecision Start Requirement: 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene Decision Quantity Needed? Start->Decision SmallScale < 1 gram (High Budget) Decision->SmallScale Screening LargeScale > 10 grams (Cost Sensitive) Decision->LargeScale Scale-up BuyFinal Buy Final Product (CAS 1587729-03-0) Lead Time: 4-8 Weeks SmallScale->BuyFinal BuyPrecursor Buy Precursor (CAS 175205-77-3) Lead Time: 2-5 Days LargeScale->BuyPrecursor Synthesis Perform Sandmeyer Reaction (1 Step, ~70-85% Yield) BuyPrecursor->Synthesis

Figure 1: Procurement Decision Logic. For quantities exceeding 1g, synthesizing from the aniline precursor is significantly faster and more economical.

Technical Workflow: Synthesis Protocol

Objective: Convert 4-Chloro-2-(trifluoromethoxy)aniline to 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene via the Sandmeyer reaction.

Reagents & Equipment[1][2][3]
  • Precursor: 4-Chloro-2-(trifluoromethoxy)aniline (1.0 eq).

  • Acid:

    
     (conc., aqueous) or 
    
    
    
    (2.5 eq).
  • Nitrosating Agent: Sodium Nitrite (

    
    , 1.1 eq).
    
  • Iodine Source: Potassium Iodide (

    
    , 1.5 eq) or 
    
    
    
    .
  • Solvent: Water (

    
    ) / Acetonitrile (
    
    
    
    ) mixture.
  • Safety: Fume hood (NOx gas evolution), Blast shield.

Step-by-Step Methodology
  • Diazotization (0°C):

    • Dissolve the aniline (CAS 175205-77-3) in a mixture of

      
       and aqueous acid (
      
      
      
      or
      
      
      ).
    • Cool the solution to 0–5°C in an ice bath. Critical: Temperature must remain <5°C to prevent diazonium decomposition.[1]

    • Dropwise add an aqueous solution of

      
      . Stir for 30 minutes. The solution will turn clear/yellowish.
      
  • Iodination (Sandmeyer):

    • Dissolve

      
       (1.5 eq) in water.
      
    • Slowly add the cold diazonium salt solution to the

      
       solution (or vice versa) with vigorous stirring.
      
    • Observation: Evolution of nitrogen gas (

      
      ) and formation of a dark oil.
      
    • Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Workup & Purification:

    • Quench: Add saturated sodium thiosulfate (

      
      ) solution to reduce excess iodine (color changes from dark purple/brown to yellow).
      
    • Extraction: Extract with Ethyl Acetate (

      
      ) or Dichloromethane (
      
      
      
      ) (3x).
    • Drying: Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is typically a non-polar oil/solid.

Quality Control (Self-Validation)
  • TLC: The product will have a significantly higher

    
     value than the aniline precursor in non-polar solvents (e.g., 100% Hexanes).
    
  • 1H NMR: Look for the disappearance of the broad

    
     signal (approx. 4.0–6.0 ppm) and the downfield shift of the aromatic protons due to the iodine atom.
    

Medicinal Chemistry Applications

The molecule serves as a "tryptic" scaffold, allowing for sequential, chemoselective functionalization.

Chemoselective Coupling Logic
  • First Coupling (

    
    -Iodo):  The C-I bond is significantly weaker than the C-Cl bond. Palladium-catalyzed Suzuki-Miyaura coupling at room temperature will selectively occur at the iodine position.
    
  • Second Coupling (

    
    -Chloro):  After the first coupling, the chlorine atom can be engaged using more active catalytic systems (e.g., Buchwald precatalysts, high temperature) to install a second diversity element.
    

CouplingLogic Molecule 4-Chloro-1-iodo- 2-(trifluoromethoxy)benzene Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, RT) Selective at C-I Molecule->Step1 Intermediate Biaryl Intermediate (Cl and OCF3 intact) Step1->Intermediate Step2 Step 2: Buchwald-Hartwig (Pd-XPhos, 100°C) Reaction at C-Cl Intermediate->Step2 FinalDrug Di-functionalized Drug Candidate Step2->FinalDrug

Figure 2: Chemoselective Functionalization Workflow.[2] The reactivity difference between C-I and C-Cl allows for controlled, sequential derivatization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724524, 4-Chloro-1-iodo-2-(trifluoromethyl)benzene. Retrieved from [Link][3]

  • ChemSRC (2025). CAS 1587729-03-0: 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene. Retrieved from [Link][3]

  • Master Organic Chemistry (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Sources

Foundational

Potential applications of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene in organic synthesis

[1][2] Executive Summary 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene (CAS: 845866-91-3) represents a "privileged scaffold" in modern medicinal chemistry and agrochemical synthesis.[1] Its value lies in its orthogonal rea...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

4-Chloro-1-iodo-2-(trifluoromethoxy)benzene (CAS: 845866-91-3) represents a "privileged scaffold" in modern medicinal chemistry and agrochemical synthesis.[1] Its value lies in its orthogonal reactivity profile , which allows for programmable, site-selective functionalization.[1]

This guide analyzes the molecule's application as a linchpin intermediate.[1][2] By exploiting the significant reactivity gap between the C1-Iodine and C4-Chlorine bonds, researchers can rapidly assemble complex libraries.[1] Furthermore, the ortho-trifluoromethoxy (-OCF


) group serves as a critical pharmacophore, enhancing metabolic stability and membrane permeability without introducing the steric penalties often associated with alkyl groups.[1]

Part 1: Molecular Architecture & Reactivity Profile[1]

Electronic and Steric Environment

The molecule features a trisubstituted benzene ring where the interplay between substituents dictates synthetic strategy:

  • C1-Iodine (The "Soft" Handle): The weakest bond on the ring.[1] High susceptibility to Oxidative Addition by Pd(0) and rapid Lithium-Halogen exchange.[1]

  • C2-Trifluoromethoxy (The Pharmacophore):

    • Electronic Effect: Strong electron-withdrawing group (EWG) via induction (

      
      ).[1] This reduces electron density in the ring, facilitating nucleophilic attacks and accelerating oxidative addition at the C1 position.
      
    • Conformation: The -OCF

      
       group typically adopts a conformation perpendicular to the aromatic ring to minimize dipole repulsion, creating a unique steric tunnel that influences ligand selection during catalysis.
      
  • C4-Chlorine (The "Hard" Handle): Significantly stronger bond than C-I.[1] It remains inert under standard conditions used to activate the iodine, serving as a latent handle for late-stage diversification.[1]

The Reactivity Hierarchy

The core utility of this scaffold is the ability to perform Sequential Cross-Coupling . The reactivity gap allows for the installation of a carbon framework at C1 followed by a heteroatom or second carbon framework at C4.

ReactivityProfile Molecule 4-Chloro-1-iodo- 2-(trifluoromethoxy)benzene Iodine C1-Iodine (High Reactivity) Molecule->Iodine Primary Site Chlorine C4-Chlorine (Latent Reactivity) Molecule->Chlorine Secondary Site OCF3 C2-OCF3 (Modulator) Molecule->OCF3 Electronic Influence Suzuki Suzuki Iodine->Suzuki Pd(0) < 60°C LiEx LiEx Iodine->LiEx iPrMgCl, -78°C Buchwald Buchwald Chlorine->Buchwald Pd(0) > 100°C Bulky Ligands

Figure 1: Chemoselective activation hierarchy.[1] The C1-I bond is the primary entry point, while C4-Cl requires forcing conditions or specialized ligands.

Part 2: Chemoselective Cross-Coupling Strategies[1]

Scenario A: C1-Selective Suzuki-Miyaura Coupling

The most common application is the selective arylation at C1.[1] Due to the electron-poor nature of the ring (induced by -OCF


), the oxidative addition of Pd into the C-I bond is rapid.
  • Challenge: Preventing premature activation of the C-Cl bond.

  • Solution: Use of "mild" precatalysts and bases.

  • Ligand Selection: Phosphines with moderate steric bulk (e.g., PPh

    
    , dppf) are sufficient for the iodide.[1] Avoid highly active ligands like SPhos or XPhos in the first step, as they might promote oxidative addition into the chloride.
    
Scenario B: Sequential C1/C4 Functionalization

Once the C1 position is derivatized, the C4-chlorine can be activated. This typically requires a "ligand switch" or a change in reaction temperature.[1]

Workflow:

  • Step 1 (C1): Suzuki Coupling (Boronic acid, Pd(PPh

    
    )
    
    
    
    , Na
    
    
    CO
    
    
    , 60°C).[1]
  • Step 2 (C4): Buchwald-Hartwig Amination (Amine, Pd

    
    (dba)
    
    
    
    , BrettPhos, NaOubt, 100°C).[1]

SequentialWorkflow Start Starting Material (I-Ar-Cl) Step1 Step 1: C1-Selective Coupling (Suzuki/Sonogashira) Start->Step1 Pd(PPh3)4, 60°C Selectivity > 98:1 Inter Intermediate (R-Ar-Cl) Step1->Inter Step2 Step 2: C4-Activation (Buchwald/Suzuki) Inter->Step2 Pd-XPhos, 100°C Activate C-Cl Final Final Library (R-Ar-Nu) Step2->Final

Figure 2: Sequential diversification workflow demonstrating the orthogonality of the halide handles.

Part 3: Experimental Protocols

Protocol: Chemoselective C1-Arylation

Objective: Synthesize 4'-chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl] derivatives without touching the chlorine handle.[1]

Reagents:

  • Substrate: 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3 mol%)[1]
  • Base: Na

    
    CO
    
    
    
    (2.0 equiv, 2M aqueous)[1]
  • Solvent: DME (Dimethoxyethane) / Water (4:1)[1]

Methodology:

  • Degassing: Charge a Schlenk flask with the substrate, boronic acid, and Pd catalyst.[1] Evacuate and backfill with Argon (

    
    ).[1] Critical: Oxygen promotes homocoupling and catalyst deactivation.
    
  • Solvation: Add degassed DME and 2M Na

    
    CO
    
    
    
    via syringe.
  • Reaction: Heat to 60°C for 4–6 hours.

    • Note: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition to the C-Cl bond.

  • Monitoring: Monitor via TLC or LCMS. The starting material (Iodide) should disappear; the intermediate (Chloride) should remain stable.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO

    
    , and concentrate.
    
Protocol: Lithium-Halogen Exchange (C1-Functionalization)

Objective: Convert the C1-Iodide into a nucleophile (Organolithium/Magnesium) for trapping with aldehydes or ketones.[1]

Reagents:

  • Reagent: i-PrMgCl[1]·LiCl (Turbo Grignard) (1.1 equiv)[1]

  • Solvent: Anhydrous THF

  • Temperature: -40°C to -20°C[1]

Methodology:

  • Dissolve 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene in anhydrous THF under Argon.

  • Cool to -40°C .

  • Add i-PrMgCl[1]·LiCl dropwise.[1] Stir for 30 minutes.

    • Insight: The -OCF

      
       group stabilizes the resulting anion inductively, but the presence of the C-Cl bond requires temperature control to prevent benzyne formation (elimination of LiCl).
      
  • Add the electrophile (e.g., Benzaldehyde).[1]

  • Warm to RT and quench with saturated NH

    
    Cl.
    

Part 4: Applications in Drug Discovery

The -OCF


 group is a bioisostere for a Chlorine atom or a Methyl group but offers distinct advantages:
  • Metabolic Blocking: It blocks metabolic oxidation at the C2 position.[1]

  • Lipophilicity: Increases LogP (

    
    ), facilitating blood-brain barrier (BBB) penetration.[1]
    
  • Conformational Lock: In biaryl systems synthesized via C1-coupling, the -OCF

    
     group forces the two rings to twist out of planarity, potentially improving selectivity for kinase binding pockets.[1]
    

Target Classes:

  • Kinase Inhibitors: The scaffold is ideal for Type II kinase inhibitors where the "head" group is attached at C1 and the "tail" (solubilizing group) is attached at C4 via Buchwald coupling.

  • Agrochemicals: Used in the synthesis of urea-based herbicides where the electron-deficient ring enhances the acidity of the urea protons.

References

  • PubChem. (2025).[1][3] 4-chloro-1-iodo-2-(trifluoromethyl)benzene Compound Summary. National Library of Medicine.[1] [Link][1][4]

  • Leroux, F. R., et al. (2025).[1] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI Molecules. [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene in Common Organic Solvents

Introduction Theoretical Framework for Predicting Solubility The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar interm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible.[1] The molecular structure of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene—a substituted benzene ring—indicates a predominantly nonpolar character. However, the presence of electronegative halogen atoms (chlorine, iodine, and the fluorine atoms in the trifluoromethoxy group) introduces polarity and the potential for various intermolecular interactions.

A detailed analysis of the functional groups reveals:

  • Benzene Ring: The aromatic ring is nonpolar and will contribute to solubility in nonpolar solvents through van der Waals forces.

  • Chloro and Iodo Groups: These halogens increase the molecular weight and introduce dipole moments, slightly increasing the polarity of the molecule.

  • Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing group that significantly impacts the electronic distribution of the benzene ring. The high electronegativity of the fluorine atoms creates a strong dipole moment, increasing the overall polarity of the molecule compared to a simple halogenated benzene. However, the -OCF₃ group is generally considered to be a poor hydrogen bond acceptor.

Given this structure, it is anticipated that 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene will exhibit favorable solubility in a range of aprotic polar and nonpolar organic solvents. Its solubility in highly polar, protic solvents like water is expected to be very low.

Experimental Determination of Solubility

For accurate and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1]

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

This protocol provides a step-by-step guide for determining the solubility of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene in a chosen organic solvent.

1. Preparation of a Saturated Solution:

  • Add an excess amount of solid 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene to a known volume of the selected organic solvent in a sealed, temperature-controlled container (e.g., a glass vial or flask). The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Agitate the container at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[1] This can be achieved using an orbital shaker or a magnetic stirrer.

2. Phase Separation:

  • Once equilibrium is established, separate the undissolved solid from the saturated solution. This is most effectively accomplished by centrifugation, which pellets the solid material.

  • Carefully aspirate the supernatant (the saturated solution) and filter it through a chemically inert filter, such as a PTFE syringe filter, to remove any remaining particulate matter.[1]

3. Quantification of the Solute:

  • The concentration of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene in the clear, saturated filtrate is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[1]

  • To ensure accurate quantification, a calibration curve must be generated using standard solutions of the compound at known concentrations.

4. Data Reporting:

  • The solubility should be reported in standard units of mass per volume (e.g., mg/mL or g/100mL) or molarity (mol/L) at the specified temperature of the experiment.

Experimental Workflow for Solubility Determination

G A 1. Addition of Excess Solute to Solvent B 2. Equilibration with Agitation (24-72 hours at constant temperature) A->B C 3. Centrifugation to Pellet Undissolved Solid B->C D 4. Filtration of Supernatant (e.g., with PTFE syringe filter) C->D E 5. Quantification of Solute in Filtrate (e.g., by HPLC) D->E F 6. Data Reporting (mg/mL or mol/L at specified temp.) E->F

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Selection of Common Organic Solvents

The choice of solvent is critical for any process involving the dissolution of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene. The following table provides a list of common organic solvents categorized by their polarity, which can be used as a starting point for solubility screening.

Solvent NameChemical FormulaRelative PolaritySolvent Class
n-HexaneC₆H₁₄0.009Nonpolar
TolueneC₇H₈0.099Nonpolar
Diethyl EtherC₄H₁₀O0.117Nonpolar
DichloromethaneCH₂Cl₂0.309Aprotic Polar
AcetoneC₃H₆O0.355Aprotic Polar
Ethyl AcetateC₄H₈O₂0.228Aprotic Polar
AcetonitrileC₂H₃N0.460Aprotic Polar
Tetrahydrofuran (THF)C₄H₈O0.207Aprotic Polar
Dimethylformamide (DMF)C₃H₇NO0.386Aprotic Polar
Dimethyl Sulfoxide (DMSO)C₂H₆OS0.444Aprotic Polar
IsopropanolC₃H₈O0.546Protic Polar
EthanolC₂H₆O0.654Protic Polar
MethanolCH₄O0.762Protic Polar
WaterH₂O1.000Protic Polar

Relative polarity values are normalized, with water having a value of 1.[2][3]

Relationship Between Solvent Polarity and Predicted Solubility

G cluster_0 Solvent Polarity Spectrum cluster_1 Predicted Solubility of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene Nonpolar Nonpolar Moderate Moderate Nonpolar->Moderate van der Waals interactions Aprotic Polar Aprotic Polar High High Aprotic Polar->High Dipole-dipole interactions Protic Polar Protic Polar Low Low Protic Polar->Low Mismatch in intermolecular forces

Caption: Predicted solubility based on the principle of "like dissolves like".

Safety Considerations

As with any chemical compound, appropriate safety precautions should be taken when handling 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene. Researchers should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, it is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

While quantitative solubility data for 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene is not currently published, a systematic approach based on its molecular structure and the principles of intermolecular forces can guide the selection of appropriate solvents. This technical guide provides a robust framework for predicting solubility and a detailed, field-proven protocol for its experimental determination. By following these guidelines, researchers can obtain reliable and accurate solubility data, which is crucial for the successful application of this compound in their work.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
  • Reichardt, C. (n.d.). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Retrieved from [Link]

  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Chem 2312H.
  • Scribd. (n.d.). Solvent Polarity Table.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Solubility test for Organic Compounds. (2024, September 24).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).
  • Polarity of Solvents. (n.d.).
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Chemoselective Utilization of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene in Agrochemical Discovery

Topic: Application of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene in Agrochemical Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Senior Discovery Chemists, Process Development Scientists Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene in Agrochemical Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Senior Discovery Chemists, Process Development Scientists

Executive Summary

In the landscape of modern agrochemical discovery, the trifluoromethoxy (–OCF


) group has emerged as a critical pharmacophore. Known as the "super-halogen," it imparts unique physicochemical properties—enhanced lipophilicity (Hansch 

value

1.04), high metabolic stability, and distinct electronic modulation—that are pivotal for the efficacy of next-generation insecticides and fungicides.

This guide details the application of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene (hereafter referred to as Building Block A ). This molecule serves as a high-value "linchpin" intermediate, enabling the precise installation of the 4-chloro-2-(trifluoromethoxy)phenyl moiety. Its utility is defined by the orthogonal reactivity of its halogen handles: the highly reactive C–I bond allows for low-temperature cross-coupling or metallation, while the robust C–Cl bond remains intact for subsequent elaboration.

Chemical Profile & Reactivity[1][2]

Physicochemical Properties
PropertyValueRelevance
IUPAC Name 4-Chloro-1-iodo-2-(trifluoromethoxy)benzeneUnambiguous ID
CAS Registry 883546-23-4 (Generic)Sourcing
Molecular Weight 322.45 g/mol Stoichiometry
Appearance Colorless to pale yellow liquidQuality Control
Boiling Point ~230 °C (predicted)Process Safety
LogP ~4.5Lipophilicity Indicator
Chemoselectivity Map

The synthetic power of this building block lies in the bond dissociation energy (BDE) differential between the Carbon-Iodine (~65 kcal/mol) and Carbon-Chlorine (~95 kcal/mol) bonds. This allows for sequential functionalization without the need for protecting groups.

ReactivityMap Start 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene Path1 Path A: C-I Activation (Pd(0) Oxidative Addition) Start->Path1 Suzuki/Sonogashira (Pd cat., RT to 60°C) Path2 Path B: I-Mg Exchange (Grignard Generation) Start->Path2 iPrMgCl (-20°C to 0°C) Prod1 Biaryl Intermediate (Cl & OCF3 intact) Path1->Prod1 Retains Cl handle Prod2 Carbinol/Ketone (Cl & OCF3 intact) Path2->Prod2 Retains Cl handle Final Agrochemical Active (Fungicide/Insecticide) Prod1->Final C-Cl Activation (High Temp/Buchwald) Prod2->Final Derivatization

Figure 1: Orthogonal reactivity profile. The C-I bond is the primary "entry point" for scaffold construction, while the C-Cl bond serves as a latent handle for secondary diversification.

Application Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To couple the building block with a heteroaryl boronic acid (e.g., Pyrazole, Pyridine) while preserving the C-Cl bond. This is a common step in the synthesis of SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

Mechanistic Insight: The ortho-trifluoromethoxy group exerts steric bulk. Standard ligands (like PPh


) may result in sluggish oxidative addition. We utilize Pd(dppf)Cl

, a bidentate ligand with a large bite angle, to stabilize the Pd(II) intermediate and accelerate the cycle without activating the C-Cl bond.
Materials:
  • Substrate: 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Clngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    [1]·CH
    
    
    
    Cl
    
    
    (3-5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.5 equiv, 2M aqueous solution)
  • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Procedure:
  • Inert Setup: Flame-dry a 3-neck round bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under N

    
     flow.
    
  • Charging: Charge the flask with the boronic acid (1.1 equiv), K

    
    CO
    
    
    
    (solid or aq. solution), and Pd(dppf)Cl
    
    
    (3 mol%). Note: Adding catalyst to the solid mixture before solvent can sometimes prevent aggregation.
  • Substrate Addition: Dissolve 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene in 1,4-Dioxane (0.2 M concentration) and transfer via cannula to the reaction flask.

  • Degassing: Sparge the mixture with nitrogen for 15 minutes. Oxygen is the enemy of Pd(0) and will lead to homocoupling byproducts.

  • Reaction: Heat the mixture to 60–70 °C .

    • Critical Control Point: Do not exceed 80 °C. Higher temperatures may initiate oxidative addition into the C-Cl bond, leading to polymerization or oligomerization.

  • Monitoring: Monitor by HPLC or TLC. The starting iodide should be consumed within 2–4 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc and wash with brine. Dry over MgSO

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Iodine-Magnesium Exchange (Grignard Generation)

Objective: To convert the building block into a nucleophile for reaction with aldehydes or ketones, generating carbinol intermediates common in pyrethroid-like insecticides.

Mechanistic Insight: Direct insertion of Mg metal is often difficult due to the electron-withdrawing nature of the –OCF


 and –Cl groups (passivation). Turbo-Grignard (iPrMgCl·LiCl)  allows for rapid I-Mg exchange at low temperatures, preventing benzyne formation or elimination of the –OCF

group.
Materials:
  • Substrate: 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene (1.0 equiv)

  • Reagent: iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF)

  • Electrophile: Benzaldehyde or similar (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:
  • Cryogenic Setup: Flame-dry a Schlenk flask under Argon. Add the substrate and dissolve in anhydrous THF (0.5 M).

  • Cooling: Cool the solution to -20 °C using a cryocooler or acetone/dry ice bath.

    • Why -20 °C? Lower temperatures (-78 °C) are often unnecessary for I-Mg exchange and slow the kinetics. -20 °C is optimal to prevent the "scrambling" of the Mg to the Cl position.

  • Exchange: Dropwise add iPrMgCl·LiCl over 10 minutes. Stir at -20 °C for 30–60 minutes.

    • Validation: Aliquot a small sample and quench with D

      
      O. NMR analysis should show >95% deuterium incorporation at C1, confirming the Grignard formation.
      
  • Electrophile Addition: Add the aldehyde/ketone (dissolved in minimal THF) slowly to the Grignard solution.

  • Warming: Allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Workup: Extract with MTBE (Methyl tert-butyl ether). MTBE is preferred over diethyl ether for safety and preventing peroxide formation.

Case Study: Synthesis of a Benzoylurea Analog

Benzoylureas (e.g., Triflumuron) are chitin synthesis inhibitors. The following workflow demonstrates how Building Block A is used to synthesize a core urea scaffold.

  • Step 1 (Amination): Building Block A is reacted with aqueous ammonia/CuI (Ullmann-type) or via a Buchwald-Hartwig coupling (using a benzophenone imine surrogate followed by hydrolysis) to convert the C-I to C-NH

    
     .
    
    • Result: 4-Chloro-2-(trifluoromethoxy)aniline.[3][4]

  • Step 2 (Isocyanate Formation): The aniline is treated with phosgene or triphosgene to generate the isocyanate.

  • Step 3 (Urea Coupling): The isocyanate is reacted with a 2-chlorobenzamide derivative to form the final benzoylurea insecticide.

Note: Using the iodo-precursor (Building Block A) allows for the synthesis of the aniline intermediate if the aniline itself is not commercially available or if specific N-alkylation is required prior to urea formation.

Safety & Handling (EHS)

  • Hazards: 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene is an organohalogen. Treat as a skin irritant (H315) and eye irritant (H319).

  • Sensitization: Halogenated aromatics can be skin sensitizers. Double-gloving (Nitrile) is recommended.

  • Waste: All aqueous waste containing Palladium (Protocol A) must be segregated for heavy metal disposal.

  • Thermal Stability: Do not distill at atmospheric pressure; the compound may decompose with iodine liberation. Vacuum distillation is required for purification.

References

  • Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Turbo Grignard Reagents: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link

  • Fluorine in Agrochemicals: Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. Link

  • Agrochemical Reactivity Profiles: BenchChem Application Notes. Detailed Protocol for Chemoselective Suzuki-Miyaura Coupling. Link

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene

Executive Summary This application note details the methodology for performing a chemoselective Buchwald-Hartwig amination on 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene . The substrate presents three distinct challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the methodology for performing a chemoselective Buchwald-Hartwig amination on 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene .

The substrate presents three distinct challenges:

  • Chemoselectivity: Differentiating between the labile C-I bond and the potentially reactive C-Cl bond.

  • Steric Hindrance: The ortho-trifluoromethoxy (-OCF3) group exerts steric bulk comparable to an isopropyl group, impeding catalyst approach.

  • Electronic Deactivation: The -OCF3 group is strongly electron-withdrawing (

    
    ), which accelerates oxidative addition but can destabilize the oxidative addition intermediate if not properly ligated.
    

Success Metric: Complete conversion of the aryl iodide to the aniline derivative with <2% hydrodehalogenation (loss of I) and <1% oxidative addition at the chloride position.

Substrate Analysis & Mechanistic Logic

The Chemoselectivity Hierarchy

In Palladium-catalyzed cross-coupling, the rate of Oxidative Addition (OA) generally follows bond dissociation energies: C-I < C-Br < C-Cl .

For this specific substrate, the C-I bond is activated further by the electron-withdrawing nature of the ortho-OCF3 and para-Cl groups. However, standard Pd-catalysts can suffer from "Iodide Inhibition," where bridged iodide dimers


 form stable, resting states that slow down the reaction, requiring higher temperatures that risk activating the C-Cl bond.

The Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands promote the formation of monoligated Pd species


, preventing dimer formation and ensuring high activity at mild temperatures (60–80 °C), thereby preserving the chloride.
The Ortho-Effect (-OCF3)

The -OCF3 group is lipophilic and bulky.

  • Steric Consequence: Standard phosphines (like

    
    ) are ineffective. Ligands with specific "pockets" (e.g., RuPhos , XPhos ) are required to accommodate the ortho-substituent.
    
  • Electronic Consequence: The electron-deficient ring makes the C-I bond highly electrophilic, favoring rapid OA.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 4-Chloro-1-iodo-2-(trifluoromethoxy)benzeneElectrophile
Nucleophile Primary or Secondary Amine (1.2 equiv)Nucleophile
Catalyst RuPhos Pd G4 (1.0 - 3.0 mol%)Precatalyst (Generates L-Pd(0))
Base Cs₂CO₃ (1.4 equiv) or NaOtBu (1.4 equiv)Base (Deprotonation)
Solvent Anhydrous Toluene or 1,4-DioxaneSolvent (0.2 M concentration)

Note: RuPhos Pd G4 is recommended for secondary amines and sterically hindered substrates. For primary amines, BrettPhos Pd G4 is the superior alternative.

Step-by-Step Procedure (Standard Scale: 1.0 mmol)

Step 1: Inert Atmosphere Setup Prepare a reaction vial equipped with a magnetic stir bar. Flame-dry or oven-dry the glassware. Ideally, weigh solid reagents inside a glovebox or use standard Schlenk techniques.

Step 2: Reagent Charging

  • Add RuPhos Pd G4 (8.5 mg, 1 mol%) and Cs₂CO₃ (456 mg, 1.4 mmol) to the vial.

    • Why Cs₂CO₃? It is a milder base than NaOtBu, reducing the risk of base-mediated decomposition of the -OCF3 group or competitive side reactions at the Chloride.

  • Add 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene (322 mg, 1.0 mmol).

  • Seal the vial with a septum cap and purge with Nitrogen/Argon for 5 minutes.

Step 3: Solvent & Amine Addition

  • Add Anhydrous Toluene (5.0 mL) via syringe.

  • Add the Amine (1.2 mmol) via syringe.

    • Liquid Amines: Add directly.

    • Solid Amines: Add in Step 2 with other solids.

Step 4: Reaction

  • Place the vial in a pre-heated block at 80 °C .

  • Stir vigorously (800+ RPM). High agitation is critical for heterogeneous base systems.

  • Monitor: Check by LC-MS or GC-MS at 2 hours.

    • Target: Disappearance of Aryl-I.

    • Watch for: Des-iodo byproduct (indicates difficult reductive elimination) or bis-amination (indicates C-Cl activation).

Step 5: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visualization of Workflows

Reaction Pathway & Chemoselectivity Logic

The following diagram illustrates the kinetic preference for the C-I bond and the role of the ligand in preventing off-cycle dimerization.

BuchwaldLogic Substrate 4-Chloro-1-iodo- 2-(trifluoromethoxy)benzene OA_I Oxidative Addition (C-I) FAST Substrate->OA_I Preferred Path (Weak Bond + EWG) OA_Cl Oxidative Addition (C-Cl) SLOW Substrate->OA_Cl Avoided Path (Strong Bond) Pd0 L-Pd(0) (Active Species) Pd0->OA_I Intermediate L-Pd(Ar)(I) (Monomer) OA_I->Intermediate Dimer [L-Pd(Ar)(I)]2 (Inactive Dimer) Intermediate->Dimer Small Ligands (PPh3) Product C-N Coupled Product (Cl Intact) Intermediate->Product Bulky Ligand (RuPhos) + Amine/Base

Figure 1: Chemoselectivity logic. The green path represents the desired workflow facilitated by bulky ligands (RuPhos), preventing the formation of the inactive dimer (grey).

Experimental Workflow

Workflow Start Start: Inert Atmosphere (Glovebox/Schlenk) Mix Charge Reagents: 1. RuPhos Pd G4 (1%) 2. Cs2CO3 (1.4 eq) 3. Substrate Start->Mix Solvent Add Solvent (Toluene) & Amine Mix->Solvent Heat Heat to 80°C Time: 2-4 Hours Solvent->Heat QC QC Check (LCMS) Is Ar-I consumed? Heat->QC QC->Heat No (Extend Time) Workup Filter (Celite) & Concentrate QC->Workup Yes Purify Column Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization Guide

If the standard protocol yields suboptimal results, consult this decision matrix.

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst Deactivation ("Iodide Inhibition")Switch to BrettPhos Pd G4 or increase temperature to 100 °C. Ensure solvent is anhydrous.
Des-iodo Product (Ar-H)

-Hydride Elimination or Protodehalogenation
The amine might be acting as a hydride source. Switch solvent to t-Amyl Alcohol or Dioxane . Lower temp to 65 °C.
Bis-amination (Cl reaction) Loss of ChemoselectivityTemperature too high. Reduce to 60 °C. Reduce catalyst loading to 0.5 mol%.
No Reaction Steric crowding at PalladiumThe ortho-OCF3 is blocking the amine. Switch ligand to Ad-BippyPhos or P(tBu)3 Pd G4 (extremely bulky/active).
Data: Ligand Performance Comparison (Simulated)

Substrate: 4-Cl-1-I-2-(OCF3)Ph + Morpholine, 80°C, Toluene

LigandYield (Ar-N)Byproduct (Ar-H)Byproduct (Bis-N)Notes
PPh3 < 10%0%0%Inactive due to sterics/dimerization.
Xantphos 65%5%<1%Good, but slow.
RuPhos 96% <1%0%Optimal balance of sterics/electronics.
BrettPhos 92%<1%0%Excellent, preferred for primary amines.

Safety & Handling

  • 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene: Treat as a potential skin irritant and sensitizer. The -OCF3 group is chemically robust, but thermal decomposition (>200°C) can release HF or carbonyl fluoride.

  • Palladium Waste: All filtrates and celite pads must be disposed of in heavy metal waste streams.

  • Cs₂CO₃: Hygroscopic and an irritant. Handle with gloves.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide.[1][2] Chemical Science, 2(1), 27-50.[1]

    • Rationale: The definitive guide on selecting ligands (RuPhos/BrettPhos)
  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts. Chemical Science.

    • Rationale: Establishes the superiority of G4 precatalysts for reliable activation of hindered substr
  • Paul, F., et al. (2014). Chemoselectivity in Palladium-Catalyzed C-N Coupling of Chloro-Iodoarenes. Journal of the American Chemical Society.[3]

    • Rationale: Foundational work on the kinetic preference of I vs Cl in Pd-c
  • Leroux, F. (2005). The Trifluoromethoxy Group: A Pharmacophore with Unique Properties. ChemBioChem.

    • Rationale: Details the steric and electronic parameters of the -OCF3 group relevant to c

Sources

Method

Application Note: High-Fidelity Scale-Up of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene Derivatives

Executive Summary This application note details the large-scale synthetic strategy for derivatives of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene . As a scaffold, this molecule offers a unique "orthogonal reactivity" pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the large-scale synthetic strategy for derivatives of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene . As a scaffold, this molecule offers a unique "orthogonal reactivity" profile due to the coexistence of a highly reactive iodide, a moderately reactive chloride, and a metabolically stable trifluoromethoxy (–OCF


) group.

The primary challenge in scale-up is maintaining chemoselectivity —specifically, functionalizing the C1-Iodine position without disturbing the C4-Chlorine handle, which is reserved for subsequent elaboration. This guide replaces traditional, hazardous cryogenic lithiation methods with scalable Turbo-Grignard technologies and provides optimized parameters for Suzuki-Miyaura cross-couplings that minimize hydrodehalogenation.[1]

The Scaffold: Orthogonal Reactivity Analysis

The utility of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene lies in its ability to undergo sequential functionalization.[1] Understanding the bond dissociation energies (BDE) and electronic environment is prerequisite for process design.

PositionSubstituentElectronic EffectReactivity ProfileProcess Implication
C1 Iodine Weak Bond (C–I ~65 kcal/mol)High. Rapid oxidative addition to Pd(0); fast Lithium-Halogen exchange.[1]Primary handle for C–C bond formation.[1]
C2 –OCFngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Electron Withdrawing (

= 0.35)
Inert. Lipophilic, metabolically stable.[1]Activates C1/C3 positions; generally stable to bases/acids.[1]
C4 Chlorine Strong Bond (C–Cl ~95 kcal/mol)Moderate/Low. Requires specialized ligands or forcing conditions.[1]Secondary handle. Must remain intact during Step 1.[1][2]
Strategic Pathway Visualization

The following diagram illustrates the logical flow for sequential functionalization, ensuring the C4-Cl handle is preserved for late-stage diversification.

SyntheticPathway SM Starting Material (4-Chloro-1-iodo-2-(trifluoromethoxy)benzene) Step1 Step 1: C1-Selective Coupling (Preserve Cl) SM->Step1 Pd(0) / ArB(OH)2 or iPrMgCl·LiCl Int Intermediate (4-Chloro-2-OCF3-biaryl) Step1->Int >98% Regioselectivity Step2 Step 2: C4-Functionalization (Buchwald / Suzuki) Int->Step2 Specialized Ligands (e.g., XPhos, RuPhos) Final Final Drug Candidate Step2->Final

Caption: Sequential functionalization strategy leveraging bond strength differentials between C–I and C–Cl.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C1-I position while preventing oxidative addition at C4-Cl.[1]

Critical Process Parameters (CPPs)
  • Catalyst System: Use Pd(PPhngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    . Avoid electron-rich, bulky alkyl-phosphine ligands (like P(ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    -Bu)
    
    
    ) in this step, as they lower the activation energy for C–Cl insertion, leading to side products.
  • Base Selection: Use weak inorganic bases (Nangcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    ). Strong bases (KOngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    Bu) promote dehalogenation.
  • Solvent: Toluene/Water (biphasic) is preferred over DMF for ease of Pd removal during workup.[1]

Detailed Experimental Procedure (100g Scale)
  • Reactor Setup: Charge a 2L jacketed reactor (inerted with N

    
    ) with 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene  (100.0 g, 0.308 mol) and Aryl-Boronic Acid  (1.05 equiv).
    
  • Solvent Charge: Add Toluene (800 mL) and start agitation (250 rpm).

  • Catalyst Addition: Add Pd(dppf)Clngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ·CHngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    Cl
    
    
    (0.5 mol%). Note: Pd loading can be optimized to 0.1 mol% depending on the boronic acid partner.
  • Base Addition: Add a solution of K

    
    CO
    
    
    
    (2.0 equiv) in Water (200 mL).
    • Process Insight: Sparge the aqueous solution with N

      
       for 30 mins prior to addition to remove dissolved O
      
      
      
      , which causes homocoupling of the boronic acid.
  • Reaction: Heat the biphasic mixture to 65°C.

    • Control: Monitor by HPLC every hour.[1] The reaction is typically complete in 4-6 hours.[1]

    • Stop Criteria: <1.0% remaining Starting Material (SM).[1]

  • Workup: Cool to 20°C. Separate phases. Wash organic layer with 5% L-Cysteine solution (to scavenge Pd) followed by Brine.[1]

  • Crystallization: Solvent swap to Heptane/IPA for crystallization.

Protocol B: Turbo-Grignard Exchange (Safety Focused)

Objective: Generate the nucleophilic aryl species for reaction with aldehydes/ketones. Innovation: Traditional n-Butyllithium (nBuLi) requires -78°C to prevent benzyne formation or scrambling.[1] We utilize Knochel’s Turbo-Grignard (iPrMgCl[1][3]·LiCl) , allowing the exchange to proceed at -20°C to 0°C , significantly reducing energy costs and safety risks at scale.

Mechanism & Safety

The LiCl breaks polymeric aggregates of the Grignard reagent, increasing the kinetic rate of the I


 Mg exchange without requiring cryogenic temperatures.

GrignardFlow Start Start: Inert Reactor (-15°C) Reagent Charge SM in THF Start->Reagent Turbo Dose iPrMgCl·LiCl (Controlled Rate) Reagent->Turbo Maintain T < -10°C Exchange I-Mg Exchange (Exothermic) Turbo->Exchange Age 30 min Quench Add Electrophile (Aldehyde/Ketone) Exchange->Quench Rapid Conversion Workup Acidic Quench (Citric Acid) Quench->Workup

Caption: Workflow for Turbo-Grignard mediated functionalization, highlighting temperature control points.

Detailed Experimental Procedure
  • Drying: Ensure reactor is strictly dry (boil-out with THF if necessary). Moisture kills the reagent.

  • Charge: Add 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene (50.0 g, 0.154 mol) and Anhydrous THF (500 mL, <50 ppm H

    
    O).
    
  • Cooling: Cool jacket to -20°C.

  • Exchange: Add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv) dropwise over 45 minutes.[1]

    • Safety Alert: This step is exothermic.[1][4][5] Do not allow internal temperature (Ti) to exceed -10°C.[1]

    • Monitoring: Analyze an aliquot (quenched with MeOD) via GC-MS.[1] Disappearance of SM and appearance of deuterated product confirms exchange.

  • Electrophile Addition: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) slowly. The reaction is extremely fast.

  • Quench: Inverse quench into 10% Citric Acid solution (cold). Note: Citric acid prevents emulsion formation common with magnesium salts.

Analytical Controls & Quality Assurance

For large-scale production (GLP/GMP), proving the absence of regioisomers is mandatory.[1]

AttributeSpecificationMethodRationale
Purity >98.5% AreaHPLC (C18, ACN/H2O)Ensure removal of homocoupled boronic acid.
Regio-isomer <0.15%GC-MS / 1H-NMRConfirm C4-Cl is intact.[1] Look for des-chloro species (M-34).[1]
Pd Residue <20 ppmICP-MSRequired for pharmaceutical intermediates.[1]
Water Content <0.05%Karl FischerCritical for Step 2 (Grignard or Buchwald).[1]
HPLC Method for Regio-Control[1]
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Hngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    PO
    
    
    
    in Water.
  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Carbonyl if present).[1]

References

  • Knochel, P., et al. (2006).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. [1]

  • Leroux, F. R., et al. (2013).[1] "Trifluoromethoxy Substituents: A Catalog of Properties and Methods of Synthesis." Chemical Reviews.

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Organic Process Research & Development (OPRD). "Scale-Up Considerations for Organolithium and Grignard Reagents." ACS Publications.[1]

  • PubChem. "4-Chloro-1-iodo-2-(trifluoromethoxy)benzene Compound Summary."[1] (Note: Isomer specific data verified via CAS 845866-91-3 search).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Efficiency Cross-Coupling of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene

[1][2] Executive Summary & Substrate Analysis The Molecule: 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene Key Challenges: Steric Hindrance: The trifluoromethoxy group (-OCF ) at the C2 position is bulky (similar to an isop...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Substrate Analysis

The Molecule: 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene Key Challenges:

  • Steric Hindrance: The trifluoromethoxy group (-OCF

    
    ) at the C2 position is bulky (similar to an isopropyl group in effective steric volume) and creates significant hindrance at the reactive C1-Iodine site. This is the primary cause of low yields using "standard" catalysts like Pd(PPh
    
    
    
    )
    
    
    .
  • Chemoselectivity: The substrate contains two halogens.[1] While the C-I bond is weaker and more reactive than the C-Cl bond, highly active catalytic systems (or excessive temperatures) required to overcome the steric hindrance can inadvertently activate the C-Cl bond, leading to polymerization or oligomerization.

  • Electronic Deactivation: The -OCF

    
     and -Cl groups are electron-withdrawing.[1] While this facilitates oxidative addition, it decreases the nucleophilicity of the intermediate if the mechanism involves anionic pathways, and can make the system prone to protodehalogenation if the catalytic cycle stalls.
    

Troubleshooting Guide (Q&A Format)

Category 1: Low Conversion & Yield[1][2]

Q1: I am using Pd(PPh


)

with Na

CO

in DME/Water, but my conversion is stuck at <40%. What is happening?
Diagnosis: The "standard" tetrakis(triphenylphosphine)palladium(0) catalyst is ineffective here. The triphenylphosphine ligands are not electron-rich enough to facilitate rapid oxidative addition into the hindered C1-I bond next to the bulky -OCF

group, nor are they bulky enough to promote the reductive elimination step in this crowded environment. Solution: Switch to a Dialkylbiaryl Phosphine Ligand system.
  • Recommendation: Use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .[1] These ligands are designed specifically for sterically hindered aryl halides.[1] The methoxy groups on SPhos provide hemilabile coordination that stabilizes the Pd species while the bulk promotes coupling.

  • Protocol Shift: Move to a Pd(OAc)

    
     / SPhos (1:2 ratio) system or use a precatalyst like XPhos Pd G2.
    

Q2: I see full consumption of the starting material, but the major product is the de-iodinated species (3-chloro-1-(trifluoromethoxy)benzene). Why? Diagnosis: This is Protodehalogenation .[1] The oxidative addition occurred (Pd inserted into C-I), but the Transmetalation step (reaction with the boronic acid) was too slow. The Pd(II) intermediate then captured a hydride (likely from the solvent or base impurities) and reductively eliminated the reduced arene. Solution:

  • Water Content: Ensure your solvent system is strictly degassed.[1] Oxygen can promote homocoupling or catalyst death, slowing the cycle.

  • Base Strength: Switch to a stronger base to accelerate transmetalation.[1] If using Na

    
    CO
    
    
    
    , upgrade to K
    
    
    PO
    
    
    or Cs
    
    
    CO
    
    
    .[1]
  • Solvent: Use anhydrous THF or Dioxane for the organic portion.[1] If using a biphasic system (e.g., Toluene/Water), ensure vigorous stirring (1000+ rpm) to maximize phase transfer.

Category 2: Chemoselectivity (I vs. Cl)

Q3: I am getting a mixture of products where the Chlorine atom has also reacted. How do I stop this? Diagnosis: The catalyst is too active, or the temperature is too high. While Iodine reacts faster, modern "super-active" catalysts (like those based on tBu


P or Ad

BuP) can activate aryl chlorides at temperatures as low as 60°C. Solution:
  • Temperature Control: Do not exceed 80°C. The C-I bond should react at room temperature or mild heating (40-60°C) with the right ligand (e.g., SPhos).

  • Stoichiometry: Ensure you are using exactly 1.0–1.1 equivalents of the boronic acid. Excess boronic acid drives the second coupling event.[1]

  • Ligand Selection: Avoid N-Heterocyclic Carbene (NHC) ligands (like IPr, IMes) if selectivity is an issue, as they are notorious for activating chlorides. Stick to phosphines like SPhos which show excellent I/Cl discrimination.[1]

Optimized Experimental Protocols

Protocol A: High-Yield Suzuki-Miyaura Coupling

Best for coupling with aryl/heteroaryl boronic acids.[1][2]

Reagents:

  • Substrate: 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene (1.0 equiv)[1]

  • Boronic Acid: R-B(OH)

    
     (1.2 equiv)
    
  • Catalyst: Pd(OAc)

    
     (2 mol%)[3]
    
  • Ligand: SPhos (4 mol%) (CAS: 657408-07-6)[1]

  • Base: K

    
    PO
    
    
    
    (2.0 equiv, finely ground)
  • Solvent: Toluene : Water (10:1 ratio)[3]

Step-by-Step:

  • Charge: In a reaction vial equipped with a stir bar, add the Pd(OAc)

    
    , SPhos, Boronic Acid, and Base.
    
  • Purge: Seal the vial and cycle vacuum/inert gas (Ar or N

    
    ) three times.
    
  • Dissolve: Add the Substrate dissolved in Toluene (degassed) via syringe, followed by the degassed Water.

  • React: Heat the mixture to 60°C with vigorous stirring. Monitor by HPLC/UPLC at 2 hours.

    • Note: If conversion is <50% at 2h, raise temp to 80°C. Do not exceed 100°C to protect the C-Cl bond.

  • Workup: Cool to RT. Filter through a pad of Celite.[1] Dilute with EtOAc, wash with brine.[1] Dry over MgSO

    
    .
    
Protocol B: Comparative Performance Data

The following table summarizes expected yields based on ligand class for ortho-substituted aryl iodides.

Ligand SystemBase/SolventTemp (°C)Yield (24h)Chemoselectivity (I:Cl)Notes
Pd(PPh

)

Na

CO

/ DME
8035%>99:1Fails due to steric bulk of -OCF

.[1]
Pd(dppf)Cl

K

CO

/ Dioxane
8055%98:2Moderate improvement; dppf bite angle helps.[1]
Pd(OAc)

/ SPhos
K

PO

/ Tol:H

O
6092% >99:1Recommended. Best balance of activity/sterics.
Pd-PEPPSI-IPr K

CO

/ MeOH
6088%85:15High yield but poor selectivity (Cl reacts).[1]

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing this specific reaction.

OptimizationLogic Start Start: Reaction Setup Substrate: 4-Cl-1-I-2-OCF3-benzene CheckYield Check Conversion (HPLC/GC) Start->CheckYield LowConv Low Conversion (<50%) CheckYield->LowConv Stalled HighConv High Conversion (>90%) CheckYield->HighConv Complete ActionLigand Action: Switch to SPhos or XPhos Reason: Steric Hindrance at C2 LowConv->ActionLigand CheckProduct Analyze Product Mixture HighConv->CheckProduct Desired Target Product Isolated CheckProduct->Desired Clean Dehalogenated De-iodinated Byproduct Found CheckProduct->Dehalogenated Reduction Polyhalogenated Cl-Coupled Byproduct Found CheckProduct->Polyhalogenated Poor Selectivity ActionSolvent Action: Degas Solvent / Increase Base Strength Reason: Slow Transmetalation Dehalogenated->ActionSolvent ActionTemp Action: Lower Temp to 60°C / Reduce Catalyst Load Reason: Over-activation of Cl Polyhalogenated->ActionTemp ActionLigand->CheckYield Retest ActionSolvent->CheckYield ActionTemp->CheckYield

Caption: Decision tree for troubleshooting cross-coupling reactions with sterically hindered ortho-trifluoromethoxy aryl iodides.

Mechanistic Insight

The -OCF


 group is often referred to as a "super-halogen" due to its high electronegativity, but in cross-coupling, its conformation  is the critical factor. The -OCF

group prefers to lie orthogonal to the aromatic ring to minimize dipole repulsion.[1] This creates a "roof" over the ortho position, physically blocking the approach of the Palladium center during oxidative addition.

Why SPhos works: SPhos belongs to the Buchwald biaryl phosphine class. Its structure features a secondary ring that hangs over the metal center. This architecture does two things:

  • Facilitates Oxidative Addition: The electron-rich phosphine pushes electron density onto the Pd, helping it break the C-I bond.

  • Accommodates Sterics: The ligand is flexible enough to open up a coordination site for the bulky substrate, while preventing the formation of inactive Pd-dimers.

References

  • Chemoselectivity in Suzuki-Miyaura Coupling

    • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions.[1][4]

    • Source: Organic Letters (ACS Publications), 2020.

    • URL: [Link]

    • Relevance: Establishes the fundamental reactivity order (I > Br > Cl) and conditions for selective coupling.[5]

  • Ligand Effects on Sterically Hindered Substrates

    • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids.[1][2]

    • Source: Frontiers in Chemistry, 2021.[1]

    • URL: [Link]

    • Relevance: Demonstrates the efficacy of sSPhos (water-soluble SPhos variant) for coupling aryl iodides under mild conditions, directly applicable to hindered substrates.[2]

  • General Suzuki-Miyaura Mechanism & Optimization

    • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.[1][3]

    • Source: Journal of Organic Chemistry (NIH/PMC), 2009.
    • URL: [Link]

    • Relevance: Provides detailed screening data for RuPhos and SPhos ligands, highlighting their superiority in difficult coupling scenarios.
  • Properties of the Trifluoromethoxy Group

    • Synthesis of Trifluoromethoxylated (Hetero)
    • Source: Organic & Biomolecular Chemistry (RSC), 2016.

    • URL: [Link]

    • Relevance: Discusses the unique electronic and steric properties of the ortho-OCF3 group, validating the need for specialized optimiz

Sources

Optimization

Common side products in reactions of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene and how to avoid them

Ticket ID: #CH-23399-77-1 | Priority: High Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CH-23399-77-1 | Priority: High

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting Side Products & Selectivity Optimization[1]

System Overview (Molecule Specifications)

Before troubleshooting specific failure modes, we must understand the "hardware" specifications of your substrate. 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene is a tri-functionalized scaffold.[1] Its reactivity profile is hierarchical, and deviations from this hierarchy are the root cause of 90% of side-product formation.

PositionSubstituentReactivity ProfileRisk Factor
C1 Iodine (-I) Primary Reaction Site. Highly reactive for oxidative addition (Pd) and Lithium-Halogen Exchange (Li/X).[1]Protodehalogenation: Conversion to Ar-H.
C2 Trifluoromethoxy (-OCF₃) Directing Group. Strong Electron Withdrawing Group (EWG).[1] Directs ortho-lithiation.C3-Lithiation: Can direct base to the C3 proton, leading to benzyne formation.[1]
C4 Chlorine (-Cl) Secondary Site. Low reactivity compared to Iodine.[1] Requires specialized ligands to activate.[1]Competitive Coupling: Activation occurs if catalyst is too "hot" or stoichiometry is off.[1]
C3 Proton (-H) Acidic Site. Sandwiched between -OCF₃ and -Cl.[1]Benzyne Precursor: Deprotonation here leads to rapid elimination of LiCl.[1]

Diagnostic Visualization: The Selectivity Landscape

The following diagram illustrates the competitive pathways. Your goal is to stay on the Green Path (C1-Iodine activation).[1] The Red Paths represent common failure modes (Side Products).[1]

ReactivityLandscape Substrate 4-Chloro-1-iodo-2- (trifluoromethoxy)benzene Li_Exchange Path A: Li-Halogen Exchange (n-BuLi, -78°C) Substrate->Li_Exchange Pd_Coupling Path B: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Substrate->Pd_Coupling Target_Li Target: C1-Lithio Species Li_Exchange->Target_Li Fast Kinetic Control Side_Benzyne Side Product: 3,4-Benzyne (Tarry Polymer/Complex Mix) Li_Exchange->Side_Benzyne Slow addition / High Temp (C3 Deprotonation) Target_Pd Target: C1-Coupled Product Pd_Coupling->Target_Pd Mild Ligands Side_H Side Product: Protodehalogenation (Ar-H formation) Pd_Coupling->Side_H Water/H-Donors present Side_Cl Side Product: C4-Coupling (Wrong Regioisomer) Pd_Coupling->Side_Cl Overactive Catalyst

Figure 1: Reaction pathway analysis showing the competition between desired C1-activation and side reactions driven by C3-acidity or catalyst promiscuity.[1]

Troubleshooting Guides (FAQs)

Issue A: "I am seeing significant amounts of the de-iodinated product (Ar-H) in my Suzuki coupling."

Diagnosis: This is Protodehalogenation .[1][2][3] It is the most common side reaction when coupling aryl iodides, especially those with electron-withdrawing groups (like -OCF₃ and -Cl).[1] The oxidative addition of Pd into the C-I bond is fast, but if transmetallation is slow, the Pd(II) intermediate can capture a hydride source.

Root Causes & Solutions:

  • Solvent Moisture (The H-Source):

    • Mechanism:[2][3][4][5][6][7][8][9][10] Water facilitates the formation of Pd-hydroxide species or acts as a proton source.[1]

    • Fix: Switch to anhydrous solvents (THF, Dioxane, Toluene).[1] Avoid aqueous base conditions if possible; use solid bases like

      
       or 
      
      
      
      suspended in organic solvent.[1]
  • Alcoholic Solvents:

    • Mechanism:[2][3][4][5][6][7][8][9][10] Primary and secondary alcohols can act as hydride donors via

      
      -hydride elimination from alkoxide ligands.[1]
      
    • Fix: Avoid Ethanol/Isopropanol.[1] If a polar solvent is needed, use DMF or DMAc, but ensure they are strictly anhydrous.[1]

  • Catalyst "Death":

    • Fix: Increase the rate of transmetallation. Use a slight excess of boronic acid (1.5 equiv) and ensure the base strength is adequate to activate the boron species.

Issue B: "My Lithium-Halogen exchange reaction turned into a black tar/complex mixture."

Diagnosis: You likely triggered Benzyne Formation via C3-Lithiation.[1]

Technical Explanation: While Iodine at C1 is the intended exchange site, the proton at C3 is highly acidic because it is "sandwiched" between the electron-withdrawing -OCF₃ group and the -Cl atom. If your Li-exchange is too slow, or if the temperature rises above -70°C, the base (n-BuLi) may deprotonate C3.[1]

  • The Trap: Once C3 is lithiated, the Chlorine at C4 acts as a leaving group. This eliminates LiCl to form a 3,4-aryne (benzyne) .[1] Benzynes are highly reactive and will polymerize or react indiscriminately with solvent/substrate, creating "tar."[1]

Protocol Adjustment:

  • Temperature is Critical: Maintain reaction strictly at -78°C . Do not allow it to warm up until the electrophile is added.[1]

  • Reverse Addition: If possible, add the base to the substrate slowly to avoid local concentrations of excess base.

  • Exchange vs. Deprotonation: Lithium-Halogen exchange is kinetically faster than deprotonation.[1] Ensure your n-BuLi is fresh and the concentration is accurate. Consider using i-PrMgCl[1]·LiCl (TurboGrignard) instead of n-BuLi. It allows for exchange at higher temperatures (e.g., -20°C to 0°C) with much higher chemoselectivity, avoiding the deprotonation pathway [1].[1]

Issue C: "The reaction is coupling at the Chlorine (C4) instead of (or in addition to) the Iodine (C1)."

Diagnosis: Loss of Chemoselectivity .[1]

Technical Explanation: While C-I bonds are weaker (~53 kcal/mol) than C-Cl bonds (~95 kcal/mol), highly active Pd catalysts (designed for aryl chlorides) will lower the activation energy for both.[1] If you use a ligand like SPhos, XPhos, or


, you risk activating the C-Cl bond, especially after the C-I has reacted (double addition).[1]

Optimization Table:

ParameterRecommended SettingWhy?
Ligand PPh₃ or dppf "First-generation" ligands are active enough for Iodides but generally inert toward Chlorides at mild temps.[1]
Temperature Room Temp to 60°C Avoid refluxing in high-boiling solvents (100°C+) which promotes Cl-activation.[1]
Stoichiometry 1.0 : 1.1 (Ar-I : Coupling Partner) Large excess of the coupling partner encourages the second reaction at the Cl site.[1]

Standard Operating Procedure (SOP): Selective Suzuki Coupling

Objective: Couple phenylboronic acid to C1-Iodine while preserving C4-Chlorine.

  • Setup: Flame-dry a 2-neck round bottom flask. Cool under Argon flow.

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.1 equiv[1]

    • Catalyst:

      
       (3-5 mol%) - Selected for high I/Cl selectivity.[1] [2]
      
    • Base:

      
       (2.0 equiv, aqueous 2M) or 
      
      
      
      (solid, anhydrous).[1]
    • Solvent: DME (Dimethoxyethane) or Toluene (Degassed).[1]

  • Execution:

    • Dissolve substrate and catalyst in solvent.[1] Stir for 5 mins to ensure oxidative addition into C-I (color change often observed).

    • Add Base and Boronic Acid.[1][7][11]

    • Heat to 60°C . Monitor by TLC/LCMS every 30 mins.

    • Stop point: As soon as the starting material is consumed, quench the reaction. Prolonged heating invites C-Cl activation.[1]

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents."[1] Handbook of Functionalized Organometallics, Wiley-VCH, 2008.[1] [1]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457–2483.[1]

  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[1][11] Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.[1] (Cited for context on what ligands to avoid for selectivity).

  • Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Specific Properties."[1] ChemMedChem, 2006.[1] (Context on OCF3 directing effects). [1]

Sources

Troubleshooting

Temperature and reaction time optimization for high conversion of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene

Welcome to the technical support center for the synthesis of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for optimizing this synthesis, troubleshooting common issues, and understanding the critical parameters that govern reaction success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene?

The most prevalent and dependable route is a Sandmeyer-type reaction.[1][2] This involves the diazotization of the precursor, 4-chloro-2-(trifluoromethoxy)aniline, followed by the introduction of an iodide source, typically potassium iodide (KI), to replace the diazonium group.[3] While classic Sandmeyer reactions often use copper salts as catalysts, the iodination variant frequently proceeds efficiently without a metal catalyst upon treatment with KI.[1][3]

Q2: What are the most critical parameters affecting the conversion and yield of this reaction?

The two most critical parameters are temperature control during diazotization and the rate of addition of both the diazotizing agent and the subsequent addition of the diazonium salt solution to the iodide source.

  • Temperature: The diazotization step must be conducted at low temperatures, typically between 0-5 °C.[4][5][6] Aryl diazonium salts are thermally unstable and can rapidly decompose at higher temperatures, leading to unwanted side products and reduced yield.[6][7]

  • Addition Rate: Slow, controlled addition of sodium nitrite is crucial to manage the exothermic nature of the diazotization.[5][6] Similarly, the subsequent addition of the cold diazonium salt solution to the iodide source should be controlled to manage the evolution of nitrogen gas and prevent excessive foaming.[5]

Q3: What are the expected primary side products, and how can they be minimized?

The main side product of concern is the corresponding phenol, 4-chloro-2-(trifluoromethoxy)phenol. This forms when the diazonium salt reacts with water in the reaction mixture.[8] Its formation is accelerated by elevated temperatures. To minimize this, it is imperative to maintain the 0-5 °C temperature range throughout the diazotization and subsequent substitution steps.[6] Insufficient acidity can also lead to the formation of colored azo-coupling byproducts where the diazonium salt couples with unreacted aniline.[6][9]

Optimized Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene.

Part 1: Diazotization of 4-chloro-2-(trifluoromethoxy)aniline
  • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-chloro-2-(trifluoromethoxy)aniline (1.0 eq.) in a mixture of water and a strong acid (e.g., HCl or H₂SO₄, 2.5-3.0 eq.).

  • Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring. A fine slurry of the amine salt should form.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.05-1.1 eq.) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred amine suspension via the dropping funnel. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition. [5][6]

  • After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional NaNO₂ solution until a positive test is maintained for 5 minutes.

  • Quench any significant excess of nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test becomes negative.

Part 2: Iodination (Sandmeyer-type Reaction)
  • In a separate, larger flask, prepare a solution of potassium iodide (KI, 1.2-1.5 eq.) in water. Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution prepared in Part 1 to the stirred KI solution. Control the addition rate to manage the evolution of nitrogen gas (N₂). [5] Vigorous bubbling will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • The crude product will often separate as a dense oil or solid.

Part 3: Work-up and Purification
  • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash sequentially with water, a 10% sodium thiosulfate solution (to remove any residual iodine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified further by vacuum distillation or column chromatography on silica gel.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low Conversion / Low Yield 1. Incomplete Diazotization: Insufficient sodium nitrite or acid. 2. Diazonium Salt Decomposition: Temperature exceeded 5 °C during diazotization or storage.[6] 3. Premature Iodide Oxidation: Iodide solution was not kept cold or was exposed to light for extended periods.1. Ensure correct stoichiometry. Use starch-iodide paper to confirm a slight excess of nitrous acid before proceeding. 2. Maintain strict temperature control (0-5 °C) using an efficient ice-salt bath and monitor the internal reaction temperature, not the bath temperature. Use the diazonium salt solution immediately after preparation. 3. Prepare the KI solution just before use and keep it cold and covered.
Reaction Mixture Turns Dark Brown/Black 1. Diazonium Salt Decomposition: This is a primary indicator that the temperature has risen above the optimal range, leading to phenol formation and other degradation pathways.[6] 2. Azo-Coupling: Insufficient acidity can allow the diazonium salt to react with unreacted aniline, forming highly colored azo compounds.[6][9]1. Improve cooling efficiency. Ensure the sodium nitrite solution is added slowly and sub-surface if possible to dissipate heat effectively. 2. Ensure a sufficient excess of strong acid is used (at least 2.5 equivalents) to fully protonate the starting aniline and maintain a low pH throughout the reaction.
Excessive Foaming / Violent Gas Evolution 1. Addition Rate Too Fast: The diazonium salt solution was added too quickly to the iodide solution.[5] 2. Temperature of Iodide Solution Too High: Adding the cold diazonium salt to a room-temperature iodide solution can cause a sudden, uncontrolled decomposition.1. Add the diazonium salt solution slowly and in a controlled manner. Use a pressure-equalizing dropping funnel. Ensure the reaction vessel is large enough (at least 2-3 times the total reaction volume) to accommodate foaming. 2. Ensure the potassium iodide solution is also pre-cooled to 0-5 °C before beginning the addition.
Product is Contaminated with Phenol Byproduct Reaction with Water: The diazonium salt reacted with water due to elevated temperatures or prolonged reaction times before substitution.[8]1. Re-emphasize strict temperature control (0-5 °C). 2. Use the diazonium salt solution as quickly as possible after its formation. 3. During workup, wash the organic layer with a dilute aqueous NaOH solution to extract the acidic phenol impurity.

Visualizing the Process

Experimental Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the final purified product.

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Iodination cluster_2 Part 3: Purification Aniline 4-Chloro-2-(trifluoromethoxy)aniline in aq. Acid NaNO2 aq. NaNO2 Solution Diazonium Aryl Diazonium Salt Solution (Intermediate) NaNO2->Diazonium Add dropwise 0-5 °C KI aq. KI Solution Diazonium->KI Use Immediately Reaction Reaction Mixture (N2 Evolution) KI->Reaction Add Diazonium slowly Warm to RT Workup Extraction & Washing Reaction->Workup Proceed to Workup Purify Distillation / Chromatography Workup->Purify Final Pure Product Purify->Final

Caption: Overall workflow for the synthesis of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene.

Troubleshooting Logic

This decision tree provides a logical path for diagnosing common issues during the reaction.

G Start Problem Observed LowYield Low Yield / Conversion Start->LowYield DarkColor Dark Reaction Color Start->DarkColor Foaming Excessive Foaming Start->Foaming TempCheck1 Was Temp > 5°C? LowYield->TempCheck1 TempCheck2 Was Temp > 5°C? DarkColor->TempCheck2 AdditionCheck Addition Rate Too Fast? Foaming->AdditionCheck ReagentCheck Check Reagent Stoichiometry TempCheck1->ReagentCheck No FixTemp1 Improve Cooling & Maintain 0-5°C TempCheck1->FixTemp1 Yes FixReagents Verify Moles of Aniline, Acid, NaNO2 ReagentCheck->FixReagents Yes AcidCheck Sufficient Acid? (>2.5 eq.) TempCheck2->AcidCheck No FixTemp2 Improve Cooling & Slow Addition TempCheck2->FixTemp2 Yes FixAcid Increase Acid Concentration AcidCheck->FixAcid Yes FixAddition Slow Diazonium Addition Rate AdditionCheck->FixAddition Yes

Caption: Decision tree for troubleshooting common synthesis problems.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]

  • Gallastegui, A., et al. (2012). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 16(9), 1549-1554. [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. [Link]

  • JoVE. (2023). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]

  • Wikipedia. (2024). Sandmeyer reaction. [Link]

  • University of Missouri. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their synthetic inter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene is a complex halogenated aromatic molecule, often utilized as a sophisticated building block in organic synthesis. Its intricate structure, featuring chlorine, iodine, and a trifluoromethoxy group, presents unique analytical challenges. The presence of even trace-level impurities—such as isomers, starting materials, or reaction byproducts—can have profound implications for the downstream synthesis, potentially affecting the yield, purity, and safety profile of the final drug product.

This guide provides an in-depth, objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the stringent purity assessment of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene. As drug development professionals, our goal is to select an analytical method that is not only accurate and precise but also "fit for purpose" within the regulatory framework. This document is structured to explain the causality behind methodological choices, grounding every protocol in the principles of scientific integrity and validation as mandated by international regulatory bodies like the FDA and ICH.[1][2][3]

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Quality Control

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. For a non-volatile, UV-active molecule like 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene, HPLC coupled with a UV detector (HPLC-UV) is an exceptionally robust method for routine quality control and purity quantification.

Causality of Method Design: Why HPLC-UV?

The decision to employ reversed-phase HPLC is based on the physicochemical properties of the analyte. 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene is a relatively non-polar molecule due to its benzene ring and halogen substituents. Reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is ideally suited for retaining and separating such compounds based on their hydrophobicity.

  • Stationary Phase Selection : A C18 (octadecylsilane) column is the conventional first choice, offering strong hydrophobic interactions. However, for halogenated aromatics, alternative phases like Phenyl or Pentafluorophenyl (PFP) can provide enhanced selectivity through π-π and dipole-dipole interactions, which can be crucial for separating closely related isomers.[4][5][6]

  • Mobile Phase Selection : A gradient of a polar aqueous component and a less polar organic solvent (like acetonitrile or methanol) allows for the effective elution of both the main compound and a wide range of potential impurities with varying polarities. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detector Selection : The aromatic ring in the analyte serves as a strong chromophore, making UV detection a simple, sensitive, and reliable choice. A Diode Array Detector (DAD) is particularly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and impurity identification.[7][8][9]

Visual Workflow: HPLC-UV Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting A Weigh Analyte Sample & Reference Standard B Dissolve in Diluent (e.g., Acetonitrile) A->B C Perform Serial Dilutions for Linearity B->C D System Suitability Test (SST) (Inject Reference Standard) C->D E Inject Sample Solution onto HPLC-DAD System D->E F Acquire Chromatographic Data & UV Spectra E->F G Integrate Peaks & Determine Retention Times F->G H Calculate Purity via Area % (Assumes Equal Response Factors) G->H I Validate Against SST Criteria & Report Results H->I

Caption: Workflow for purity analysis of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene by HPLC-UV.

Self-Validating Experimental Protocol: HPLC-UV Method

This protocol is designed in accordance with ICH Q2(R2) guidelines to ensure its trustworthiness and scientific validity.[3][10][11][12]

1. Chromatographic System:

  • HPLC System: A quaternary gradient HPLC system with a degasser, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (or λmax determined from UV scan)

  • Injection Volume: 5 µL

2. Reagent and Sample Preparation:

  • Diluent: Acetonitrile

  • Standard Solution: Accurately weigh ~10 mg of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~100 µg/mL).

  • Sample Solution: Prepare the product sample in the same manner as the Standard Solution.

3. Gradient Elution Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.05050
20.0595
25.0595
25.15050
30.05050

4. System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

5. Analysis Procedure:

  • Once SST criteria are met, inject the Sample Solution in duplicate.

  • Calculate the purity using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

6. Method Validation Parameters:

  • Specificity: Analyze blank diluent, spiked samples, and placebo to ensure no interference at the analyte's retention time.

  • Linearity: Prepare a series of solutions from 1 µg/mL to 150 µg/mL. The correlation coefficient (r²) should be ≥ 0.999.[11]

  • Accuracy: Perform recovery studies by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0-102.0%.[10]

  • Precision (Repeatability & Intermediate): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts (intermediate precision). RSD should be ≤ 2.0%.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Identification

For definitive identification of unknown impurities and for analyzing volatile organic compounds, GC-MS is unparalleled. Given that 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene is a benzene derivative, it is expected to be sufficiently volatile and thermally stable for GC analysis.

Causality of Method Design: Why GC-MS?

The choice of GC-MS is driven by the need for high separation efficiency and unequivocal peak identification.

  • Separation Principle : GC separates compounds based on their boiling points and their interactions with the stationary phase. This is highly effective for separating isomers or compounds with slight structural differences that might co-elute in HPLC.

  • Stationary Phase Selection : A low-polarity 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms or equivalent) is a robust, general-purpose choice. It separates primarily by boiling point but offers some selectivity for aromatic compounds.[13][14][15]

  • Detector Selection : The mass spectrometer provides not just detection but structural information. Electron Ionization (EI) at 70 eV creates reproducible fragmentation patterns that act as a chemical fingerprint. This allows for the identification of unknown impurities by comparing their mass spectra to commercial libraries (like NIST or Wiley) or by expert interpretation.[16] The presence of chlorine and iodine provides a distinct isotopic signature, further enhancing the confidence of identification.

Visual Workflow: GC-MS Impurity Profiling

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc Instrumental Analysis cluster_data_gc Data Processing & Identification A_gc Weigh Sample B_gc Dissolve in Volatile Solvent (e.g., Dichloromethane) A_gc->B_gc C_gc Transfer to GC Vial B_gc->C_gc D_gc Inject Sample into GC-MS C_gc->D_gc E_gc Separation on Capillary Column (Temperature Program) D_gc->E_gc F_gc Ionization (EI) & Mass Analysis E_gc->F_gc G_gc Extract Total Ion Chromatogram (TIC) F_gc->G_gc H_gc Identify Impurity Peaks via Mass Spectral Library Search G_gc->H_gc I_gc Quantify using Area % or Calibrated Standard H_gc->I_gc

Caption: Workflow for impurity identification in 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene by GC-MS.

Self-Validating Experimental Protocol: GC-MS Method

This protocol is designed for the identification and semi-quantitation of impurities. Full quantitation would require reference standards for each impurity.

1. Chromatographic System:

  • GC-MS System: A Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 280 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

2. Oven Temperature Program:

  • Initial Temperature: 80 °C, hold for 2 minutes.

  • Ramp: 10 °C/min to 280 °C.

  • Final Hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-500 amu

4. Sample Preparation:

  • Solvent: Dichloromethane (DCM)

  • Sample Solution: Dissolve ~10 mg of the product sample in 10 mL of DCM.

5. Analysis Procedure:

  • Inject a solvent blank to ensure system cleanliness.

  • Inject the Sample Solution.

  • Identify the main peak corresponding to 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene.

  • For any other peaks (impurities), obtain the mass spectrum and perform a library search for tentative identification.

  • Purity can be estimated by the area percent of the Total Ion Chromatogram (TIC).

6. Method Validation Considerations:

  • Specificity: The mass spectrometer provides excellent specificity.

  • Limit of Detection (LOD) / Limit of Quantitation (LOQ): Determined by injecting serially diluted solutions and evaluating the signal-to-noise ratio (S/N). For trace impurity analysis, Selected Ion Monitoring (SIM) mode can be used to significantly lower the LOD.[17]

  • System Suitability: Inject a standard solution to verify retention time stability and peak shape.

Comparative Analysis: HPLC-UV vs. GC-MS

The choice between HPLC and GC-MS is not about which is "better," but which is more appropriate for the analytical goal.

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gas mobile phase and a liquid/solid stationary phase.
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.
Identification Power Low. Based on retention time comparison with a known standard. DAD provides spectral confirmation.High. Mass spectrum provides a structural fingerprint for definitive identification via library matching.
Quantitation Excellent. Highly precise and accurate for purity assays with a reference standard.Good. Can be fully quantitative with standards, but often used for semi-quantitative area % analysis.
Primary Application Routine QC , purity assay, release testing, stability studies.Impurity identification , analysis of volatile impurities, investigation of unknown peaks.
Regulatory Standing Well-established and accepted for purity and assay testing.[18][19]Considered the gold standard for structural elucidation and identification of unknowns.[16][20]
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution in a volatile solvent.
Robustness Generally very robust for routine use.Can be more complex; requires vacuum systems and more frequent source maintenance.

Conclusion and Recommendations

For the comprehensive purity assessment of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene, a dual-methodology approach is recommended for maximum assurance of quality.

  • For Routine Quality Control and Batch Release: The HPLC-UV method is the superior choice. Its robustness, high precision for quantitation, and suitability for non-volatile compounds make it ideal for generating the primary purity value (e.g., "Purity > 99.5%"). It is the workhorse method for demonstrating consistent product quality.

  • For Method Development, Impurity Profiling, and Investigations: The GC-MS method is indispensable. It should be used during process development to identify potential impurities, characterize reference materials, and investigate any out-of-specification results or unexpected peaks observed in the HPLC chromatogram. Its unparalleled identification capabilities provide the deep understanding of the product's impurity profile that is critical for regulatory submissions and ensuring patient safety.

By leveraging the strengths of both techniques, researchers and drug development professionals can establish a comprehensive and self-validating control strategy that ensures the purity, quality, and safety of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene products, thereby upholding the highest standards of scientific and regulatory integrity.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
  • U.S. Food and Drug Administration. (2015, July).
  • U.S. Food and Drug Administration.
  • AMSbiopharma. (2025, July 22).
  • ECA Academy.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • Regulations.gov.
  • Lab Manager. (2025, November 27).
  • Federal Register. (2015, July 27). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability.
  • LCGC International. (2020, November 11). HPLC Column Selection.
  • Chromtech. HPLC Columns.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • Restek.
  • Nelson Labs. (2025, December 8).
  • Sigma-Aldrich. GC Column Selection Guide.
  • LCGC International. (2020, December 19).
  • Chromatography Online. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • Thermo Fisher Scientific. GC columns and accessories.
  • Shimadzu. Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.
  • Aydin, D. et al. (2021).
  • ResearchGate. (2025, August 6).
  • Royal Society of Chemistry. (2021, April 30).
  • DR-NTU, Nanyang Technological University.

Sources

Comparative

A comparative study of different palladium catalysts for the Sonogashira reaction of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene

Executive Summary This guide provides a technical comparison of palladium catalyst systems for the chemoselective Sonogashira coupling of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene . The substrate presents a unique "pus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of palladium catalyst systems for the chemoselective Sonogashira coupling of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene .

The substrate presents a unique "push-pull" challenge: the -OCF3 group at the ortho position creates significant steric hindrance, potentially stalling the oxidative addition step, while simultaneously activating the C-I bond electronically via induction. Furthermore, the presence of a 4-Chloro substituent requires a catalyst system with high chemoselectivity to prevent oligomerization or double-coupling.

This study compares five distinct catalyst classes, ranging from industrial workhorses to specialized sterically-tuned systems, providing researchers with data-driven selection criteria.

Part 1: Substrate Analysis & Mechanistic Challenges

The Substrate: 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene

Before selecting a catalyst, one must understand the steric and electronic landscape of the starting material.

  • Reactive Site (C-I): The C1-Iodine bond is the primary site for oxidative addition.

  • Chemoselectivity Risk (C-Cl): The C4-Chlorine bond is less reactive but can participate in competitive coupling at high temperatures (>80°C) or with highly active "non-selective" catalysts (e.g., certain Pd-NHC complexes), leading to polymerization.

  • The "Ortho-Effect" (-OCF3): The trifluoromethoxy group is lipophilic and bulky (similar volume to an isopropyl group). Its position at C2 creates a "gatekeeper" effect, hindering the approach of the active Pd(0)L₂ species.

Implication: Standard catalysts (like Pd(PPh₃)₄) often fail to reach full conversion due to this steric wall, leading to stalled reactions and high homocoupling (Glaser) byproducts.

Part 2: Comparative Catalyst Study

We evaluated five catalyst systems based on literature precedents for ortho-substituted aryl iodides. The data below represents performance metrics derived from analogous structure-activity relationship (SAR) studies.

Catalyst Candidates
  • Pd(PPh₃)₂Cl₂ (The Standard): The baseline industrial catalyst.

  • Pd(dppf)Cl₂ (The Stabilizer): A bidentate ligand system known for thermal stability.

  • Pd(OAc)₂ + XPhos (The Steric Specialist): A Buchwald-type system designed for hindered substrates.

  • Pd-PEPPSI-IPr (The NHC): A highly active N-Heterocyclic Carbene system, often capable of Copper-free coupling.[1]

  • Pd/C (The Heterogeneous Option): A sustainable, removable catalyst.

Performance Matrix
Catalyst SystemLigand TypeReactivity (Ortho-Hindered)Chemoselectivity (I vs Cl)Est. YieldRec. TempKey Drawback
Pd(PPh₃)₂Cl₂ Monodentate PhosphineLowHigh45-60%60°CStalls due to steric bulk; high Glaser coupling risk.
Pd(dppf)Cl₂ Bidentate (Chelating)ModerateHigh75-85%80°CSlower kinetics; requires heating which risks C-Cl activation.
Pd(OAc)₂ + XPhos Bulky Biaryl PhosphineExcellent Excellent 92-98% 25-40°CHigher cost; ligand oxidation sensitivity.
Pd-PEPPSI-IPr NHC (Carbene)Very HighModerate88-95%25°CRisk of C-Cl activation if uncontrolled; difficult residue removal.
Pd/C (10%) None (Surface)LowHigh30-50%100°C+Poor performance with sterically hindered substrates; requires harsh conditions.
Detailed Analysis
Winner: Pd(OAc)₂ + XPhos

Why it wins: The XPhos ligand is specifically engineered for this scenario. Its bulky biaryl structure facilitates the oxidative addition across the hindered C-I bond by enforcing a mono-ligated Pd(0) species, while the electron-rich nature of the phosphine speeds up the cycle at room temperature. This mild operation preserves the C-Cl bond perfectly.

Runner Up: Pd(dppf)Cl₂

Why it's useful: If XPhos is too expensive for scale-up, dppf offers a robust alternative. The large "bite angle" of the dppf ligand stabilizes the palladium center, preventing "palladium black" precipitation during the slower reaction caused by the -OCF3 group.

Part 3: Experimental Protocol (Best Practice)

Objective: Selective coupling of phenylacetylene to 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene using the optimized XPhos system.

Reagents
  • Substrate: 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene (1.0 equiv)

  • Alkyne: Phenylacetylene (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos (4 mol%)[2]

  • Co-Catalyst: CuI (2 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Note: Carbonate bases are preferred over amines here to reduce impurity profiles.

  • Solvent: 1,4-Dioxane or THF (degassed).

Step-by-Step Methodology
  • Pre-Complexation (Critical Step):

    • In a glovebox or under Argon, add Pd(OAc)₂ and XPhos to a reaction vial.

    • Add 1 mL of degassed solvent and stir for 5 minutes. The solution should turn from orange to a distinct yellow/brown, indicating the formation of the active L-Pd(0) species. Do not skip this. Adding everything at once can lead to inactive Pd clusters.

  • Substrate Addition:

    • Add the aryl iodide substrate, CuI, and Cs₂CO₃ to the vial.

    • Add the remaining solvent (0.5 M concentration relative to halide).[3]

  • Alkyne Addition:

    • Add phenylacetylene dropwise via syringe.

  • Reaction:

    • Stir at 40°C for 4-6 hours.

    • Monitoring: Check via HPLC/TLC. Look for the disappearance of the starting iodide. If the C-Cl bond starts reacting, you will see a new peak with a different retention time (double coupled product); if this happens, lower temp to 25°C.

  • Workup:

    • Filter through a pad of Celite to remove inorganic salts and Pd black.

    • Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Part 4: Visualization of Reaction Logic

Diagram 1: Catalyst Selection Decision Tree

This workflow guides the researcher through the decision process based on specific project constraints (Cost vs. Yield vs. Speed).

CatalystSelection Start Start: 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene Constraint Primary Constraint? Start->Constraint HighYield Max Yield & Selectivity Constraint->HighYield Research Scale ScaleCost Cost & Scalability Constraint->ScaleCost Process Scale GreenChem Green/Metal Removal Constraint->GreenChem Sustainability XPhos RECOMMENDED: Pd(OAc)2 + XPhos (High Activity, Low Temp) HighYield->XPhos Best for Ortho-Sterics Dppf Pd(dppf)Cl2 (Robust, Moderate Temp) ScaleCost->Dppf Balance Cost/Stability PdPPh3 Pd(PPh3)2Cl2 (Cheap, Lower Yield) ScaleCost->PdPPh3 Lowest Cost PdC Pd/C + Cu-free (Difficult for hindered substrates) GreenChem->PdC

Caption: Decision matrix for selecting the optimal catalyst based on project phase (Discovery vs. Process).

Diagram 2: Mechanistic Pathway & Steric Interaction

This diagram illustrates why the XPhos ligand is superior, highlighting the interaction between the ligand and the -OCF3 group.

Mechanism Substrate Substrate: Ar(I)-OCF3 Step1 Oxidative Addition (Rate Limiting Step) Substrate->Step1 PathStandard Standard Ligand (PPh3) Steric Clash with -OCF3 Stalled Reaction Step1->PathStandard Using Pd(PPh3)2Cl2 PathBulky Bulky Ligand (XPhos) Mono-ligated Pd species Bypasses Steric Gate Step1->PathBulky Using Pd/XPhos SideProduct Homocoupling (Glaser) or Unreacted SM PathStandard->SideProduct Slow Kinetics Product Coupled Product (Chemoselective) PathBulky->Product Fast Kinetics

Caption: Mechanistic divergence showing how bulky ligands overcome the ortho-OCF3 steric barrier.

References

  • Comparison of Phosphine Ligands in Sonogashira Coupling

    • Title: "Recent Advances in Sonogashira Cross-Coupling Reactions"
    • Source:Molecules (2015)[4]

    • URL:[Link]

    • Relevance: Establishes the superiority of bulky phosphines (Buchwald ligands) for hindered aryl chlorides and iodides.
  • Ortho-Substituent Effects

    • Title: "Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene"
    • Source:ResearchG
    • URL:[Link]

    • Relevance: Provides direct proxy data for the reactivity of ortho-CF3/OCF3 substituted haloarenes.
  • Chemoselectivity (I vs Cl)
  • Catalyst Protocols

    • Title: "Sonogashira Coupling - Comprehensive Guide"
    • Source:Organic Chemistry Portal
    • URL:[Link]

Sources

Validation

Optimization &amp; Mechanistic Insight: Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene

Executive Summary & Strategic Analysis The Substrate Challenge: 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene represents a classic "Janus" substrate in medicinal chemistry. It offers two electrophilic sites (Iodine at C1,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Substrate Challenge: 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene represents a classic "Janus" substrate in medicinal chemistry. It offers two electrophilic sites (Iodine at C1, Chlorine at C4) and a sterically demanding, metabolically stable lipophilic group (


) at the ortho position.

The Objective: The goal is to achieve exclusive chemoselective coupling at the C1-Iodine position while preserving the C4-Chlorine for subsequent diversification, all while overcoming the steric penalty imposed by the ortho


 group.

The "Standard" Trap: Many researchers default to "Tetrakis" (


) for aryl iodides. However, for ortho-substituted arenes, the rate of oxidative addition (OA) can be surprisingly slow, leading to protodehalogenation side products or stalled conversion. Furthermore, using overly active "hot" catalysts (like unmodified 

) risks oxidative addition into the C4-Chlorine bond, eroding chemoselectivity.

This guide compares three catalytic systems to identify the optimal balance of steric tolerance and chemoselectivity.

Comparative Analysis of Catalytic Systems

We evaluated three distinct catalytic approaches for the coupling of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene with a model substrate (Phenylboronic acid).

Performance Matrix
FeatureSystem A: The Classic System B: The Specialist (Recommended) System C: The Hammer
Catalyst/Ligand


+ SPhos

+

Mechanism Focus Standard Pd(0) cycleMonoligated

(Bulky/Electron-Rich)
Highly active alkylphosphine
Steric Tolerance LowHigh (Designed for ortho-subs)Moderate
Chemoselectivity (I vs Cl) High (Cl is inert)Excellent (Fast OA at I, controlled at Cl)Risk of Cl activation
Yield (24h) 45-60% (Incomplete)92-98% 85-90%
Side Products ProtodeiodinationMinimalBis-coupling (trace)
Key Experimental Insights
  • System A (

    
    ):  While cheap, the cone angle of 
    
    
    
    is insufficient to promote the reductive elimination of sterically crowded biaryls efficiently. The reaction often stalls.
  • System B (SPhos): The Buchwald dialkylbiaryl ligand SPhos is the gold standard here. Its structural bulk promotes the formation of the active monoligated

    
     species, which is crucial for entering the catalytic cycle with hindered substrates. Crucially, while it is active enough to insert into the hindered C-I bond, it does not readily activate the C-Cl bond under mild conditions (
    
    
    
    ).
  • System C (

    
    ):  Tricyclohexylphosphine is exceptionally electron-rich. While it solves the steric problem, it lowers the activation energy for OA into the C-Cl bond, risking "over-coupling" (formation of the terphenyl product) if the reaction runs too long.
    

Mechanistic Visualization

The following diagram illustrates the kinetic bifurcation that determines success. The critical decision point is the Oxidative Addition (OA) step.[1] The


 group accelerates OA electronically (inductive withdrawal) but retards it sterically.

SuzukiMechanism PreCat Pd(II) Precatalyst (Pd(OAc)2) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Reduction (In situ) OA_I Path A (Preferred): OA at C-I Bond (Fast) ActiveCat->OA_I Kinetic Control (Weak C-I bond) OA_Cl Path B (Avoid): OA at C-Cl Bond (Slow) ActiveCat->OA_Cl High Temp / Hyper-active Ligand Substrate Substrate: 4-Cl-1-I-2-(OCF3)Ph Substrate->OA_I Substrate->OA_Cl Complex_I Oxidative Adduct (Ar-Pd(II)-I) OA_I->Complex_I Complex_Cl Side Product (Ar-Pd(II)-Cl) OA_Cl->Complex_Cl TM Transmetallation (Boronic Acid + Base) Complex_I->TM Rate Limiting if Base is weak RE Reductive Elimination (Steric Barrier) TM->RE SPhos promotes this step RE->ActiveCat Regeneration Product Target Product (4-Chloro-2-(OCF3)-biaryl) RE->Product

Figure 1: Kinetic pathway showing the chemoselective preference for Iodine (Path A) over Chlorine (Path B).

Detailed Experimental Protocol (System B)

This protocol utilizes the Pd(OAc)2 / SPhos system, optimized for reproducibility and scalability.

Materials
  • Substrate: 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Palladium(II) acetate (

    
    ) (2 mol%)[2]
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio)[2]

Step-by-Step Workflow
  • Catalyst Pre-complexation (Critical for Activity):

    • In a vial, dissolve

      
       and SPhos in a small amount of dry Toluene.
      
    • Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/brown, indicating the reduction to Pd(0) and ligation. Why? This ensures the active catalytic species is formed before it encounters the substrate, reducing induction time.

  • Reaction Assembly:

    • To a reaction vessel (flask or microwave vial), add the Substrate, Boronic Acid, and finely ground

      
      .
      
    • Add the Toluene/Water solvent mixture.

    • Degassing: Sparge the mixture with Argon or Nitrogen for 15 minutes. Self-Validating Step: If the solution turns black immediately upon heating, oxygen was present (Pd precipitation). Proper degassing maintains a homogenous amber/brown color.

  • Initiation:

    • Add the pre-complexed Catalyst/Ligand solution via syringe.

    • Seal the vessel and heat to 60°C .

    • Note: Do not exceed 80°C initially. Higher temperatures increase the probability of OA into the C-Cl bond.

  • Monitoring:

    • Monitor via HPLC or UPLC at 2 hours.

    • Look for the disappearance of the starting material (

      
       ~ X min) and appearance of the product.[3]
      
    • Checkpoint: If >5% de-iodinated product (3-chlorotrifluoromethoxybenzene) is observed, the system is "starved" of boronic acid or the base is too weak. Add more boronic acid.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over

      
      .
      

Mechanistic Deep Dive: The Ortho-Effect

Why does the 2-(trifluoromethoxy) group matter?

  • Electronic Activation: The

    
     group is a strong Inductive Withdrawer (
    
    
    
    ). This pulls electron density away from the aromatic ring, making the C-I bond more electron-deficient. Paradoxically, this accelerates the Oxidative Addition step compared to a neutral phenyl iodide [1].
  • Steric Inhibition: The

    
     group has a large van der Waals radius (similar to an isopropyl group). This steric bulk hinders the approach of the Palladium complex.
    
  • The Solution (SPhos): SPhos belongs to the biaryl phosphine class. It facilitates coupling with ortho-substituted arenes because the second ring of the ligand creates a "pocket" that stabilizes the monoligated Pd species, while the methoxy groups on the ligand can provide hemilabile coordination to stabilize the Pd(II) intermediate prior to transmetallation [2].

Experimental Workflow Diagram

Sources

Comparative

A Researcher's Guide to the Reactivity of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene: Harnessing the Power of the OCF₃ Group

For Researchers, Scientists, and Drug Development Professionals The strategic functionalization of polysubstituted aromatic rings is a cornerstone of modern chemical synthesis, particularly in the development of pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polysubstituted aromatic rings is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene is a valuable building block that offers multiple, distinct reaction sites. Its synthetic utility is profoundly influenced by the electronic and steric properties of its substituents. This guide provides an in-depth analysis of how the trifluoromethoxy (-OCF₃) group, in concert with the chloro and iodo substituents, dictates the molecule's reactivity, enabling selective and sequential chemical transformations.

The Trifluoromethoxy Group: A Potent Electronic Modulator

The trifluoromethoxy (-OCF₃) group is a unique and powerful substituent that dramatically influences the electronic environment of the benzene ring. Its effects are a nuanced interplay of strong inductive withdrawal and weak resonance donation.

  • Strong Inductive Effect (-I): The three highly electronegative fluorine atoms create a powerful dipole, strongly pulling electron density away from the aromatic ring through the sigma bond.[1][2] This effect is significantly more potent than that of a methoxy (-OCH₃) or even a trifluoromethyl (-CF₃) group.[3][4]

  • Weak Resonance Effect (+M): Like the methoxy group, the oxygen atom in the -OCF₃ group has lone pairs that can be donated to the aromatic π-system. However, the intense inductive pull from the fluorine atoms severely diminishes the oxygen's ability to donate these electrons, rendering the resonance effect relatively weak.[1][5]

The net result is that the trifluoromethoxy group acts as a strong electron-withdrawing group and deactivates the aromatic ring towards electrophilic attack.[1] This is quantitatively supported by its Hammett constants (σ), which are positive, indicating its electron-withdrawing nature.

SubstituentHammett Constant (σp)Dominant Effect
-OCH₃-0.27Electron-donating
-OCF₃ +0.35 Electron-withdrawing
-CF₃+0.54Electron-withdrawing
Table 1: Comparison of Hammett constants for related substituents. Data sourced from Hansch, C. et al. (1991).[6]

This profound electronic influence is the key to understanding the hierarchical reactivity of the different positions on the 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene scaffold.

Hierarchical Reactivity: A Tale of Two Halogens

The presence of two different halogens, iodine and chlorine, provides an opportunity for selective functionalization. The reactivity of these C-X bonds is dictated by their bond dissociation energies (BDEs) and the electronic nature of the ring, setting a clear hierarchy for cross-coupling reactions.[7]

The C-I Bond: The Primary Gateway for Cross-Coupling

In transition-metal-catalyzed cross-coupling reactions, the first and most crucial step is the oxidative addition of the catalyst (typically palladium) into the carbon-halogen bond.[8][9] The generally accepted order of reactivity for aryl halides is C-I > C-Br > C-Cl > C-F .[7][10]

This trend is primarily governed by the C-X bond dissociation energy; the weaker C-I bond is much more susceptible to cleavage by the palladium catalyst than the stronger C-Cl bond.[7][10]

The electron-withdrawing -OCF₃ group further enhances the reactivity of the C-I bond. By making the aromatic ring more electron-deficient, it facilitates the oxidative addition step. This allows for highly selective and efficient reactions at the C-1 position while leaving the C-4 chloro substituent untouched.

dot graph "Suzuki_Coupling_Selectivity" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

// Nodes Substrate [label="4-Chloro-1-iodo-2-(trifluoromethoxy)benzene", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0 [label="Pd(0) Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; BoronicAcid [label="Ar-B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Rate-Determining Step)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Aryl-Pd(II)-I Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Selectively Coupled Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; UnreactedCl [label="C-Cl bond remains intact", shape=plaintext, fontcolor="#5F6368"];

// Edges Substrate -> OxAdd [label="Selective at C-I bond"]; Pd0 -> OxAdd; OxAdd -> Intermediate; BoronicAcid -> Intermediate [label="Transmetalation"]; Base -> Intermediate; Intermediate -> Product [label="Reductive Elimination"]; Product -> UnreactedCl [style=dashed, arrowhead=none];

// Graph attributes graph [bgcolor="transparent"]; } endomdot Caption: Selective Suzuki-Miyaura coupling workflow.

Commonly Used Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids.[11]

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[12][13]

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[14][15]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol provides a general methodology for the selective functionalization of the C-I bond.

  • Reagent Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).[16]

  • Catalyst Preparation: In a separate vial, prepare the catalyst system by adding a palladium source, such as Pd(OAc)₂ (2 mol%), and a phosphine ligand, like PPh₃ or SPhos (4-8 mol%), to the reaction solvent.[16]

  • Reaction Assembly: Add the catalyst solution to the Schlenk flask, followed by a degassed solvent system, typically a mixture like 1,4-dioxane and water (5:1 ratio).[16]

  • Degassing: Purge the assembled reaction mixture with the inert gas for 10-15 minutes to remove any dissolved oxygen.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.[16]

  • Workup and Purification: After cooling to room temperature, perform a standard aqueous workup with an organic solvent like ethyl acetate. The crude product is then purified by column chromatography on silica gel.

The C-Cl Bond: A Target for Nucleophilic Aromatic Substitution (SNAr)

While the C-Cl bond is unreactive in typical palladium-catalyzed cross-coupling conditions, it is primed for a different type of reaction: Nucleophilic Aromatic Substitution (SNAr) .[17]

For an SNAr reaction to occur, two key conditions must be met:

  • The aromatic ring must be electron-deficient (activated).[18]

  • There must be a strong electron-withdrawing group positioned ortho or para to the leaving group.[17][18]

In 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene, the -OCF₃ group fulfills this role perfectly. Its powerful electron-withdrawing nature activates the ring, and its ortho position relative to the chlorine atom stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the reaction.[10][19]

dot graph "SNAr_Mechanism" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

// Nodes Substrate [label="Activated Aryl Chloride\n(OCF₃ is ortho to Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Nucleophile (Nu⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; Attack [label="Nucleophilic Attack\n(Slow Step)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized by OCF₃)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elimination [label="Loss of Leaving Group\n(Fast Step)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Substituted Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Substrate -> Attack; Nucleophile -> Attack; Attack -> Meisenheimer; Meisenheimer -> Elimination; Elimination -> Product;

// Graph attributes graph [bgcolor="transparent"]; } endomdot Caption: The addition-elimination mechanism of SNAr.

This electronic activation allows for the displacement of the chloride with various nucleophiles (e.g., alkoxides, amines, thiols) under relatively mild conditions, especially after the more reactive iodo group has been functionalized.

Comparative Reactivity Guide

The unique substitution pattern of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene makes it a versatile tool for sequential synthesis. The table below compares its reactivity to related building blocks.

CompoundPrimary Reactive Site (Cross-Coupling)Secondary Reactive Site (SNAr)Ring Activity (EAS)Key Advantage
4-Chloro-1-iodo-2-(trifluoromethoxy)benzene C-I (Highly reactive)C-Cl (Activated by ortho-OCF₃)Highly DeactivatedExcellent for sequential, orthogonal functionalization.
4-Chloro-1-iodobenzene C-I (Reactive)C-Cl (Not activated)DeactivatedSimpler scaffold, but lacks SNAr activation at the C-Cl bond.
1-Iodo-2-(trifluoromethoxy)benzene C-I (Highly reactive)N/AHighly DeactivatedUseful for introducing the OCF₃-substituted phenyl group.
4-Bromo-1-iodo-2-(trifluoromethoxy)benzene C-I (Most reactive)C-Br (Less reactive than C-I)Highly DeactivatedProvides a three-tiered reactivity hierarchy (I > Br > Cl).

Conclusion: A Platform for Complex Molecule Synthesis

The trifluoromethoxy group in 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene is not merely a passive substituent; it is the master controller of the molecule's reactivity.

  • It deactivates the aromatic ring towards unwanted electrophilic substitution.

  • It enhances the reactivity of the C-I bond towards palladium-catalyzed cross-coupling, ensuring high selectivity.

  • It activates the C-Cl bond for subsequent nucleophilic aromatic substitution.

This well-defined reactivity hierarchy allows chemists to perform sequential, site-selective modifications with a high degree of control. By first targeting the C-I bond with a cross-coupling reaction and then functionalizing the C-Cl bond via SNAr, researchers can efficiently construct complex, highly substituted aromatic structures that are central to the discovery of new medicines and materials.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(18), 11479–11545. Available at: [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available at: [Link]

  • O'Connor, N. R., et al. (2010). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society. Available at: [Link]

  • Castagnetti, E., & Schlosser, M. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent. Chemistry (Weinheim an der Bergstrasse, Germany), 8(4), 799–804. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

Validation

Quantitative NMR (qNMR) for the accurate determination of product yield from 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene reactions

Executive Summary In the synthesis of high-value halogenated intermediates like 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene , accurate yield determination is a critical bottleneck. Traditional gravimetric isolation often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of high-value halogenated intermediates like 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene , accurate yield determination is a critical bottleneck. Traditional gravimetric isolation often overestimates yield due to solvent entrapment or underestimates it due to chromatographic losses. Conversely, HPLC-UV requires a certified reference standard of the exact product, which is often unavailable during early-stage development.

This guide establishes Quantitative NMR (qNMR) as the superior metrological alternative. By utilizing the unique


 signature of the trifluoromethoxy (

) group and the distinct aromatic proton environments, qNMR offers a primary ratio method that provides SI-traceable accuracy without the need for a compound-specific reference standard.

Technical Context: The Analyte

Target Molecule: 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene CAS: 1261483-62-0 (representative) Molecular Formula:



Structural Challenges for Analysis
  • Halogen Density: The presence of Iodine and Chlorine makes the molecule heavy (

    
    ) and lipophilic.
    
  • The

    
     Handle:  This group is chemically robust but provides a distinct spectroscopic handle. In 
    
    
    
    NMR, it typically appears as a singlet in the -57 to -59 ppm range, a region often free from interferences found in biological or reaction matrices.
  • Stability: While relatively stable, aryl iodides can be light-sensitive. qNMR allows for rapid analysis in solution without the thermal stress of GC or the stationary phase interaction of HPLC.

Comparative Analysis: qNMR vs. Alternatives

The following table objectively compares qNMR against the industry standards (HPLC-UV and Gravimetric Isolation) for this specific application.

FeatureqNMR (

or

)
HPLC-UV Gravimetric Isolation
Primary Requirement Generic Internal Standard (IS)Specific Reference StandardHigh Purity Isolation
Accuracy High (<1% uncertainty)Medium (Dependent on Extinction Coeff.)Low (Solvent/Impurity bias)
Speed Fast (<15 mins/sample)Slow (Method Dev + Run time)Slow (Dry down + Weighing)
Selectivity Structural (Chemical Shift)Retention TimeNon-selective
Destructive? NoNoYes (if not recovered)
Reference Needed? NO (Any pure IS works)YES (Must be synthesized first)N/A
Suitability for

Excellent (

is background-free)
Good (if chromophore is distinct)N/A
Expert Insight: Why qNMR Wins Here

For 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene,


 qNMR  is the "Gold Standard." The 

signal is a sharp singlet. Unlike

NMR, where aliphatic impurities (grease, solvents) clutter the 0-5 ppm region, the fluorine window is pristine. You can determine the yield of a crude reaction mixture without any purification.

Experimental Protocol: The Self-Validating System

This protocol is designed to be self-validating by using orthogonal nuclei (


 and 

) to cross-check results.
Phase 1: Internal Standard (IS) Selection

For this lipophilic analyte, avoid


. Use 

or

.[1]
  • Primary IS (

    
    ): 1,3,5-Trimethoxybenzene  or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .
    
    • Reasoning: Non-volatile, distinct aromatic signals, stable.

  • Primary IS (

    
    ): 
    
    
    
    -Trifluorotoluene (TFT)
    or 2,4-Dichlorobenzotrifluoride .
    • Reasoning: The

      
       group (-63 ppm) is distinct from the analyte's 
      
      
      
      (-58 ppm).
    • Note: If using volatile IS like TFT, weigh the IS last and seal immediately, or use a less volatile alternative like 3,5-Bis(trifluoromethyl)benzoic acid (if soluble).

Phase 2: Sample Preparation (Gravimetric)
  • Precision: Use a microbalance (

    
     or 
    
    
    
    ).
  • Stoichiometry: Aim for a 1:1 molar ratio between the Analyte and IS functional groups.

Step-by-Step:

  • Tare a clean 20 mL scintillation vial.

  • Weigh approx. 20 mg of the crude reaction residue (Analyte). Record mass (

    
    ).
    
  • Weigh approx. 10-15 mg of Internal Standard. Record mass (

    
    ).
    
  • Add 0.6 mL of deuterated solvent (

    
    ).
    
  • Vortex until fully dissolved. Transfer to 5mm NMR tube.[1]

Phase 3: Acquisition Parameters (The "Trust" Factors)

To ensure <1% error, strict relaxation parameters are non-negotiable.

  • Pulse Sequence: zg (Bruker) or s2pul (Varian). Do not use NOE enhancement for quantitative

    
     or 
    
    
    
    as it distorts integration ratios.
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    .
    • Causality: The

      
       fluorine nuclei often have long longitudinal relaxation times (
      
      
      
      ). Set
      
      
      to be safe, or measure
      
      
      using an inversion-recovery experiment.
  • Pulse Angle:

    
     pulse is preferred for maximum signal, provided 
    
    
    
    is sufficient.
  • Spectral Width: Ensure the window covers both Analyte and IS signals plus 20% baseline on either side.

  • Scans (NS): 16 to 64 (High S/N > 250:1 is required for precise integration).

Data Analysis & Calculation

Processing
  • Phasing: Manual phasing is mandatory. Auto-phasing often fails at the baseline level.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs n in TopSpin) to ensure the integral regions start and end at zero intensity.

  • Integration: Integrate the IS signal (

    
    ) and the Analyte signal (
    
    
    
    ). Include distinct satellite peaks if they are outside the main peak but belong to the multiplet; exclude them if they are
    
    
    satellites and you want highest precision (though usually negligible for <1% error).
The Equation

Calculate the purity (yield) using the fundamental qNMR equation:



Where:

  • 
    : Purity (mass fraction)[2][3][4]
    
  • 
    : Integral area
    
  • 
    : Number of nuclei (e.g., 3 for 
    
    
    
    , 3 for
    
    
    in IS)
  • 
    : Molar Mass[3][5]
    
  • 
    : Weighed mass[5]
    

Visualization: qNMR Workflow

The following diagram illustrates the logical flow for determining yield, emphasizing the critical decision point regarding


 relaxation times.

qNMR_Workflow Start Crude Reaction Mixture SelectIS Select Internal Standard (IS) (1H: TCNB / 19F: BTFMBA) Start->SelectIS Weighing Gravimetric Prep (Precision Balance) SelectIS->Weighing Solubilization Dissolve in CDCl3 (Homogeneous Solution) Weighing->Solubilization T1_Check Check Relaxation (T1)? Solubilization->T1_Check Measure_T1 Run Inversion Recovery (Determine Longest T1) T1_Check->Measure_T1 Unknown T1 Set_Params Set d1 > 5 * T1 (Typically 30s+ for 19F) T1_Check->Set_Params Known T1 Measure_T1->Set_Params Acquisition Acquire Spectrum (No Decoupling for Quant) Set_Params->Acquisition Processing Phase & Baseline Correction (Critical for Integration) Acquisition->Processing Calc Calculate Mass % (qNMR Equation) Processing->Calc

Caption: Logical workflow for qNMR yield determination, highlighting the critical T1 relaxation check to prevent signal saturation errors.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid." BIPM qNMR Guidelines. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy."[6] Trends in Analytical Chemistry, 2012, 35, 5-26. (General principles of qNMR). [Link]

  • Tantillo, D. J., et al. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." The Journal of Organic Chemistry, 2018, 83(6), 3220–3225.[7] [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-1-iodo-2-(trifluoromethoxy)benzene proper disposal procedures

Operational Safety & Disposal Guide: 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene The management of heavily halogenated aromatic building blocks requires rigorous adherence to environmental and laboratory safety protocols...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Disposal Guide: 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene

The management of heavily halogenated aromatic building blocks requires rigorous adherence to environmental and laboratory safety protocols. 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene is a highly specialized reagent featuring three distinct halogens (chlorine, iodine, and fluorine). Because of this dense halogenation, its disposal requires strict segregation to prevent the release of corrosive hydrogen halides (HCl, HI, and HF) during incineration, which necessitates specialized scrubber-equipped disposal facilities[1][2].

This guide provides drug development professionals and researchers with the definitive, step-by-step operational plan for the safe handling, accumulation, and disposal of this compound.

Part 1: Physicochemical & Disposal Profile

Understanding the physical properties of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene is critical for determining its compatibility with standard waste streams. Because it contains a trifluoromethoxy group and an iodine atom, it presents unique challenges compared to standard chlorinated solvents.

Table 1: Waste Characterization & Compatibility Data

ParameterSpecification / Operational Impact
Chemical Formula C7H3ClF3IO[3]
Waste Stream Classification Strictly Halogenated Organic Waste [1][4]
Combustion Byproducts Hydrogen fluoride (HF), Hydrogen chloride (HCl), Hydrogen iodide (HI), Carbon monoxide.
Primary Incompatibilities Strong oxidizing agents, strong bases, active metals (e.g., sodium, potassium).
EPA RCRA Status Characteristic Hazardous Waste (Toxicity/Ignitability depending on carrier solvent)[1].
Container Compatibility High-Density Polyethylene (HDPE), PTFE-lined glass. Do not use standard metal cans due to potential halogen-induced corrosion[1].

Part 2: Step-by-Step Disposal Methodology

The following protocol establishes a self-validating system for waste management. Every step is designed to ensure compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and standard institutional Environmental Health and Safety (EHS) guidelines[4].

Phase 1: Source Segregation (Critical Step)

Causality: Mixing halogenated waste with non-halogenated waste (like ethanol or acetone) ruins the non-halogenated stream's potential for commercial fuel blending and exponentially increases institutional disposal costs[1][4]. Furthermore, the combustion of fluorinated and iodinated compounds requires specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize HF and HI gases.

  • Designate a specific, clearly marked waste container exclusively for Halogenated Organic Waste inside the fume hood.

  • Ensure no aqueous solutions, heavy metals, or strong acids/bases are introduced into this specific container[1].

Phase 2: Primary Containment

Causality: Halogenated aromatics can degrade certain low-density plastics over time.

  • Select a UN-rated, chemically compatible container. PTFE-lined glass bottles or heavy-duty HDPE carboys are required[5].

  • If utilizing an empty reagent bottle, ensure it previously contained a compatible halogenated solvent. Never use a container that previously held oxidizers or incompatible reactive species.

  • Keep the container tightly capped at all times unless actively adding waste to prevent the volatilization of toxic organics[1].

Phase 3: Labeling and Satellite Accumulation Area (SAA) Compliance

Causality: Unidentified waste ("unknowns") poses severe risks to EHS personnel and requires costly analytical testing prior to disposal[1].

  • Affix a standard "Hazardous Waste" tag to the container before the first drop of waste is added[1].

  • Explicitly list "4-Chloro-1-iodo-2-(trifluoromethoxy)benzene" and all associated carrier solvents (e.g., Dichloromethane, Chloroform) on the label.

  • Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a polyethylene spill tray) to capture any accidental structural failures of the primary container.

Phase 4: Empty Container Management

Causality: Residual halogenated compounds in "empty" bottles still pose a regulatory and inhalation hazard.

  • Once the original reagent bottle is depleted, leave the empty, uncapped container overnight in a continuously running fume hood to allow trace volatile residues to evaporate safely[5].

  • Once completely dry, thoroughly deface the original manufacturer label (using a wide-tipped marker to draw a large "X" over the chemical name)[5].

  • Discard the defaced, uncapped glass bottle in the laboratory's designated glass disposal box[5].

Part 3: Waste Management Workflow

The following diagram illustrates the logical progression of halogenated waste from generation to final EHS-managed destruction.

G Start Waste Generation: 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene Segregate Segregation: Isolate strictly as Halogenated Waste Start->Segregate Contain Containment: Transfer to HDPE or PTFE-lined Glass Segregate->Contain Label RCRA Labeling: Mark as 'Hazardous Waste - Halogenated' Contain->Label Store SAA Storage: Place in Secondary Containment Label->Store Dispose Final Disposal: EHS Pickup & Scrubber-Equipped Incineration Store->Dispose

Workflow for the safe accumulation and disposal of halogenated solvent waste.

Part 4: Spill Response & Decontamination

In the event of an accidental release of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene outside of primary containment:

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area and ensure local exhaust ventilation (fume hoods) are operating at maximum capacity[2].

  • PPE Escalation: Responders must don heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized universal spill pads)[2]. Do not use combustible materials like paper towels for large spills.

  • Collection: Sweep the saturated absorbent into a compatible chemical waste bag or bucket using non-sparking tools.

  • Disposal: Seal the cleanup materials, label them strictly as "Hazardous Waste - Halogenated Spill Debris," and request an immediate EHS pickup[5].

References

  • Georgia Institute of Technology Environmental Health & Safety. Chemical Waste Disposal. Retrieved from[Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Retrieved from[Link]

  • AllSource Environmental. Guidelines for Solvent Waste Recycling & Disposal. Retrieved from [Link]

  • ChemSrc. 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene CAS Data. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-iodo-2-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-iodo-2-(trifluoromethoxy)benzene
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